4-(Cyclopentyloxy)piperidine hydrochloride
Description
The exact mass of the compound 4-(Cyclopentyloxy)piperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Cyclopentyloxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclopentyloxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-cyclopentyloxypiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-4-9(3-1)12-10-5-7-11-8-6-10;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYXOEXWHVWKKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174044-76-8 | |
| Record name | 4-(cyclopentyloxy)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-(Cyclopentyloxy)piperidine Hydrochloride: Structural Utility and Synthetic Protocols
Topic: 4-(Cyclopentyloxy)piperidine Hydrochloride: Technical Monograph Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
4-(Cyclopentyloxy)piperidine hydrochloride (CAS: 1174044-76-8) is a specialized secondary amine building block used extensively in medicinal chemistry. It serves as a critical pharmacophore in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, particularly for targets requiring a basic amine center coupled with a lipophilic, non-aromatic spatial filler.
This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic routes, and application in Structure-Activity Relationship (SAR) optimization. Unlike simple piperidines, the cyclopentyloxy moiety offers a unique balance of lipophilicity and metabolic stability, making it a superior alternative to benzyloxy analogs in avoiding rapid oxidative metabolism.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The hydrochloride salt form is preferred for handling due to the hygroscopic nature and oxidation susceptibility of the free secondary amine.
Datasheet
| Property | Specification |
| IUPAC Name | 4-(Cyclopentyloxy)piperidine hydrochloride |
| CAS Number (HCl) | 1174044-76-8 |
| CAS Number (Free Base) | 933736-13-1 |
| Molecular Formula | C₁₀H₁₉NO · HCl |
| Molecular Weight | 205.73 g/mol (Salt) / 169.26 g/mol (Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | High: Water, Methanol, DMSO; Low: Hexanes, Et₂O |
| pKa (Calc.) | ~10.8 (Piperidine NH) |
| cLogP | ~1.5 (Free Base) |
Structural Analysis
The molecule consists of a piperidine ring constrained in a chair conformation, with the 4-position substituent adopting an equatorial orientation to minimize 1,3-diaxial interactions. The cyclopentyl ether tail provides a "greasy" hydrophobic bulk that is metabolically robust compared to flexible alkyl chains or electron-rich benzyl ethers.
Synthetic Pathways & Process Chemistry
The synthesis of 4-(Cyclopentyloxy)piperidine hydrochloride is not trivial due to the competing elimination reactions when alkylating secondary alcohols. The most robust route utilizes N-Boc protection followed by Williamson Ether Synthesis .
Validated Synthetic Route (Expert Protocol)
Rationale: Direct alkylation of 4-hydroxypiperidine leads to N-alkylation. Therefore, the nitrogen must be protected (Boc). The ether formation uses Sodium Hydride (NaH) and Cyclopentyl Bromide. Finally, acidolysis yields the HCl salt.
Step 1: N-Protection
-
Reagents: 4-Hydroxypiperidine, Di-tert-butyl dicarbonate (Boc₂O), Et₃N, DCM.
-
Procedure: Stir at RT for 12h. Wash with 1N HCl to remove unreacted amine.
-
QC: Check TLC (ninhydrin stain negative).
Step 2: Etherification (Critical Step)
-
Reagents: N-Boc-4-hydroxypiperidine, NaH (60% in oil), Cyclopentyl bromide, DMF (anhydrous).
-
Protocol:
-
Cool DMF solution of N-Boc-SM to 0°C.
-
Add NaH portion-wise (gas evolution). Stir 30 min.
-
Add Cyclopentyl bromide dropwise.
-
Heat to 60°C for 4-6 hours.
-
-
Note: Overheating promotes elimination of the bromide to cyclopentene.
Step 3: Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane.
-
Protocol: Dissolve intermediate in Dioxane. Add HCl solution. Stir 2h. Precipitate forms.
-
Isolation: Filter the white solid, wash with Et₂O (to remove organic impurities), and dry under vacuum.
Visualization of Synthesis Flow
Figure 1: Step-wise synthetic pathway ensuring regio-selectivity and high purity.
Structural Utility in Drug Design (SAR)
In medicinal chemistry, this fragment is often employed to optimize Lipophilic Ligand Efficiency (LLE) .
Pharmacophore Features
-
Secondary Amine: Acts as a hydrogen bond donor/acceptor or forms a salt bridge with Aspartate residues in GPCR binding pockets (e.g., H3, CCR2, 5-HT receptors).
-
Ether Linker: Provides rotational freedom while maintaining a specific distance between the basic center and the hydrophobic tail.
-
Cyclopentyl Group:
-
Space Filling: Occupies hydrophobic pockets (S3/S4 sub-pockets).
-
Metabolic Stability: Lacks the benzylic protons susceptible to CYP450 oxidation found in benzyl ethers.
-
SAR Decision Logic
When to switch from a standard Piperidine to a 4-Cyclopentyloxy analog:
Figure 2: Decision tree for incorporating the cyclopentyloxy moiety during lead optimization.
Handling, Stability, & QC Protocols
Stability
-
Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.
-
Oxidation: The free base absorbs CO₂ from air (carbamate formation) and oxidizes over time. Always store as the HCl salt.
Quality Control (Self-Validating System)
To ensure the reagent is viable for synthesis, perform this rapid QC check before use:
-
Visual Inspection: Must be white crystals. Yellowing indicates free amine oxidation.
-
Solubility Test: Dissolve 10mg in 1mL water. Solution must be clear. Turbidity implies incomplete deprotection (presence of N-Boc intermediate).
-
¹H-NMR Diagnostic Peaks (D₂O):
- 1.5-1.9 ppm: Multiplet (8H, Cyclopentyl + Piperidine C3/C5).
- 3.1-3.4 ppm: Multiplet (4H, Piperidine C2/C6 adjacent to N).
- 4.0 ppm: Multiplet (1H, CH-O-Ether).
-
Absence of singlet at 1.4 ppm (Boc group).
References
- Blough, B. E., et al. (2002). Synthesis and transporter binding properties of 3β-(4'-substituted phenyl)nortropane-2β-carboxylic acid methyl esters. Journal of Medicinal Chemistry. (Contextual reference for piperidine ether synthesis logic).
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link]
The Pharmacophore Frontier: 4-Alkoxypiperidines in Drug Discovery
Executive Summary
The 4-alkoxypiperidine moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While historically overshadowed by their 4-benzyl counterparts (e.g., Donepezil), 4-alkoxy derivatives offer distinct physicochemical advantages, including altered pKa profiles and enhanced hydrogen-bonding capabilities. This guide dissects the biological activity of this scaffold, focusing on its dual role in neurodegenerative therapy (AChE inhibition/Sigma-1 modulation) and the critical safety liability of hERG channel blockade.
Part 1: The Structural Paradigm
The pharmacodynamic versatility of 4-alkoxypiperidines stems from their ability to adopt a chair conformation that projects the C4-alkoxy substituent into an equatorial position, maximizing steric accessibility.
The Pharmacophore Triad
To rationalize the biological activity, we must deconstruct the molecule into three functional zones:
-
The Cationic Head (Piperidine Nitrogen): At physiological pH, the basic nitrogen (pKa ~9-10) is protonated. This cation is critical for electrostatic interactions, such as binding to the Aspartate residue in the catalytic anionic site (CAS) of Acetylcholinesterase (AChE).
-
The Ether Linker (C4-O-R): Unlike a carbon linker, the ether oxygen acts as a hydrogen bond acceptor. This alters the lipophilicity (LogP) and provides a "kink" in the chain that can improve fit within curved binding pockets.
-
The Distal Aromatic Tail: This region is responsible for hydrophobic collapse and
stacking interactions, particularly within the Peripheral Anionic Site (PAS) of AChE or the hydrophobic pocket of the Sigma-1 receptor.
SAR Logic Diagram
The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing this scaffold.
Figure 1: SAR Logic flow for 4-alkoxypiperidine derivatives. The N-substituent drives primary affinity but also toxicity risks, while the distal group determines selectivity.
Part 2: Therapeutic Vectors
Acetylcholinesterase (AChE) Inhibition
The primary application of 4-alkoxypiperidines is in the treatment of Alzheimer’s Disease (AD). The goal is to inhibit AChE, thereby increasing synaptic acetylcholine levels.
-
Mechanism: These derivatives often act as Dual Binding Site Inhibitors . The piperidine nitrogen binds to the Catalytic Anionic Site (CAS), while the distal aromatic group (connected via the alkoxy linker) extends to the Peripheral Anionic Site (PAS).
-
Key Data: A study on N-benzylpiperidine derivatives highlighted compound ADS031 (a naphthalene derivative). The presence of the bulky naphthalene group significantly enhanced potency compared to simple benzene rings.
Table 1: Comparative Potency of 4-Alkoxy Derivatives (AChE vs. BuChE)
| Compound ID | Distal Aromatic Group | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Note |
| ADS022 | Benzene | > 10.0 | 2.65 | Low potency |
| ADS025 | Biphenyl | ~ 5.2 | 1.80 | Moderate dual inhibitor |
| ADS031 | Naphthalene | 1.54 | 1.35 | Balanced Dual Inhibitor |
| Donepezil | Reference | 0.01 | 5.50 | High AChE selectivity |
Insight: While less potent than Donepezil, derivatives like ADS031 show balanced inhibition of Butyrylcholinesterase (BuChE). In advanced AD, AChE levels drop while BuChE levels rise; thus, dual inhibition is a superior therapeutic strategy.
Sigma-1 Receptor (S1R) Modulation
The Sigma-1 receptor is an endoplasmic reticulum (ER) chaperone protein involved in cellular stress response.[1] 4-alkoxypiperidines bind to the S1R hydrophobic pocket.[1]
-
Therapeutic Value: Agonists (like Pridopidine , structurally related) promote neuroprotection in Huntington’s and ALS by stabilizing mitochondrial function.[1]
-
Binding Mode: The binding is driven almost exclusively by hydrophobic interactions. The 4-alkoxy chain length is critical; a chain length of 3-5 carbons often yields optimal affinity by spanning the hydrophobic tunnel of the receptor.
Part 3: The Safety Bottleneck (hERG Toxicity)
The "Achilles' Heel" of the piperidine scaffold is its propensity to block the hERG (Kv11.1) potassium channel, leading to QT interval prolongation and potentially fatal arrhythmias (Torsades de Pointes).
The Molecular Mechanism of Blockade
This is not random toxicity; it is a specific pharmacophore overlap.
-
The Pore Trap: The hERG central cavity is lined with aromatic residues (Tyr652 and Phe656 ).
-
Cation-Pi Interaction: The protonated nitrogen of the piperidine ring forms a high-affinity cation-
interaction with the aromatic face of Phe656. -
Pi-Stacking: The distal aromatic group of the drug engages in
stacking with Tyr652.
Mitigation Strategies
To "dial out" hERG toxicity while maintaining biological activity, medicinal chemists employ the following strategies:
-
Zwitterionic Design: Introducing a carboxylic acid group (as seen in some antihistamines like Fexofenadine) creates a zwitterion. This prevents the molecule from crossing the lipid membrane to access the intracellular hERG pore.
-
pKa Modulation: Adding electron-withdrawing groups (e.g., fluorine) to the piperidine ring lowers the pKa of the nitrogen, reducing the percentage of protonated species at physiological pH.
Figure 2: Molecular mechanism of hERG channel blockade. The coincidence of the protonated nitrogen and the aromatic tail creates a "perfect storm" for pore blocking.
Part 4: Experimental Protocols
Synthesis: Williamson Ether Strategy
This protocol describes the synthesis of a 4-alkoxypiperidine derivative from N-Boc-4-hydroxypiperidine.
Reagents:
-
N-Boc-4-hydroxypiperidine (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)
-
Alkyl/Benzyl Halide (e.g., 2-(bromomethyl)naphthalene) (1.1 eq)
-
DMF (Anhydrous)
Step-by-Step Workflow:
-
Activation: Dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF under Nitrogen atmosphere at 0°C.
-
Deprotonation: Carefully add NaH portion-wise. Stir at 0°C for 30 mins until gas evolution ceases. Safety Note: H2 gas is evolved.
-
Alkylation: Add the Alkyl Halide dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4-12 hours.
-
Quench: Quench carefully with ice-water. Extract with Ethyl Acetate (3x).
-
Deprotection: Treat the crude N-Boc intermediate with TFA/DCM (1:1) for 1 hour to yield the free amine.
Biological Assay: Ellman’s Method (AChE Inhibition)
This is the gold standard for validating cholinergic activity.
Materials:
-
Acetylcholinesterase (from Electrophorus electricus, Type VI-S).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
Protocol:
-
Preparation: Dissolve test compounds in DMSO (keep final DMSO < 1%).
-
Incubation: In a 96-well plate, add:
-
140 µL Phosphate Buffer
-
20 µL Enzyme solution (0.25 U/mL)
-
20 µL Test Compound (various concentrations)
-
Incubate at 25°C for 10 minutes.
-
-
Reaction Trigger: Add 10 µL of DTNB (10 mM) and 10 µL of ATCI (10 mM).
-
Measurement: Immediately monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculation: Calculate the rate of enzymatic hydrolysis (slope). Determine % Inhibition =
.
References
-
Bajda, M., et al. (2020). "4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases." Molecules. Available at: [Link]
-
Gund, T. M., et al. (2016).[2] "4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies." Chemistry Central Journal. Available at: [Link]
-
Geva, M., et al. (2021). "Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases."[1] International Journal of Molecular Sciences. Available at: [Link]
- Vandenberg, J. I., et al. (2001). "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews. (Contextual grounding for hERG mechanism).
-
Drug Hunter Team. (2024). "Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks."[3] Available at: [Link]
Sources
The Piperidine Scaffold: A Cornerstone of Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The "Privileged" Piperidine Scaffold
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1] Its prevalence in over 70 commercially available drugs, including several blockbuster medications, underscores its significance in the development of new therapeutics.[2] This guide, intended for drug discovery and development professionals, will provide a comprehensive overview of the piperidine scaffold, from its fundamental physicochemical properties to its diverse applications in treating a wide array of human diseases. We will delve into the synthetic strategies employed to access piperidine-containing molecules, explore the nuances of their structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and biological evaluation.
The ubiquity of the piperidine motif in pharmaceuticals can be attributed to its unique combination of properties. It is a versatile and synthetically accessible scaffold that can be readily functionalized to create diverse chemical libraries.[3] From a pharmacodynamic perspective, the nitrogen atom can act as a key hydrogen bond acceptor or be protonated to form a salt, facilitating interactions with biological targets.[1] From a pharmacokinetic standpoint, the piperidine ring often imparts favorable ADME (absorption, distribution, metabolism, and excretion) properties, enhancing the drug-like characteristics of a molecule.[4]
Physicochemical Properties and Their Impact on Drug-Likeness
The piperidine scaffold's success in drug design is intrinsically linked to its advantageous physicochemical properties. These properties can be fine-tuned through substitution to optimize a molecule's interaction with its biological target and its overall pharmacokinetic profile.
Solubility and Lipophilicity: Piperidine itself is miscible with water and also soluble in many organic solvents. This dual solubility is a valuable asset in drug design, as it allows for a balance between the aqueous solubility required for formulation and systemic distribution, and the lipophilicity needed to cross biological membranes. The basic nitrogen atom (pKa of the conjugate acid is ~11.2) allows for the formation of water-soluble salts, a common strategy to improve the bioavailability of oral drugs.
Hydrogen Bonding: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor. This is a critical feature for molecular recognition, as it allows piperidine-containing drugs to form strong and specific interactions with their biological targets, such as enzymes and receptors.[1]
Conformational Flexibility: The piperidine ring exists predominantly in a chair conformation. This conformational preference can be exploited to orient substituents in specific spatial arrangements, thereby optimizing interactions with the binding pocket of a target protein. The introduction of substituents can influence the conformational equilibrium and lock the ring in a more bioactive conformation.[5]
Metabolic Stability: The piperidine ring is generally considered to be metabolically stable.[1] However, the positions adjacent to the nitrogen atom can be susceptible to oxidation by cytochrome P450 enzymes. Medicinal chemists often employ strategies such as introducing steric hindrance or electron-withdrawing groups near the nitrogen to block these metabolic hotspots and improve the drug's half-life.[5]
Therapeutic Applications of Piperidine-Containing Drugs
The versatility of the piperidine scaffold is reflected in the broad range of therapeutic areas where piperidine-containing drugs have made a significant impact.
Central Nervous System (CNS) Disorders
The ability of many piperidine-containing molecules to cross the blood-brain barrier has made them particularly valuable for treating CNS disorders.[6]
-
Alzheimer's Disease: Donepezil (Aricept®) is a cornerstone in the symptomatic treatment of Alzheimer's disease.[7] It is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, donepezil increases the levels of acetylcholine in the brain, which can lead to improvements in cognitive function. The piperidine moiety in donepezil is crucial for its interaction with the active site of AChE.
-
Psychiatric Disorders: A significant number of antipsychotic and antidepressant medications feature a piperidine scaffold. For example, risperidone and haloperidol are widely used antipsychotics, while paroxetine is a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders.
Oncology
Piperidine derivatives have emerged as a promising class of anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[2][8]
-
Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition: The STAT3 signaling pathway is constitutively activated in many types of cancer and plays a key role in tumor cell proliferation, survival, and metastasis.[9] Several piperidine-containing compounds have been developed as potent STAT3 inhibitors. For instance, piperine, a natural product found in black pepper, has been shown to inhibit the phosphorylation and activation of STAT3.[2][7] Synthetic piperidine derivatives have also been designed to disrupt STAT3 dimerization and its DNA-binding activity.[10]
Infectious Diseases
The piperidine scaffold is also found in a number of antimicrobial agents.[11] These compounds often exert their effects by disrupting the bacterial cell wall or interfering with essential metabolic pathways.
Case Study: Donepezil - A Piperidine-Based Acetylcholinesterase Inhibitor
To illustrate the practical application of the piperidine scaffold in drug design, we will focus on Donepezil.
Synthesis of Donepezil
The synthesis of Donepezil typically involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine, followed by reduction of the resulting double bond.[12]
Caption: Synthetic scheme for Donepezil.
Experimental Protocol: Synthesis of Donepezil Intermediate [12]
This protocol describes the aldol condensation step to form the unsaturated precursor to Donepezil.
-
Reaction Setup: To a solution of 5,6-dimethoxy-1-indanone (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane, add 1-benzyl-4-formylpiperidine (1.1 eq).
-
Addition of Base: Cool the reaction mixture to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Slowly add a strong base such as lithium diisopropylamide (LDA) (1.2 eq).
-
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the unsaturated intermediate.
Biological Evaluation: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of Donepezil and its analogs against acetylcholinesterase is commonly determined using the spectrophotometric method developed by Ellman.[13] This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified at 412 nm.
Experimental Protocol: Acetylcholinesterase Inhibition Assay [13]
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in phosphate buffer)
-
Acetylcholinesterase (AChE) solution (1 U/mL in phosphate buffer)
-
Test compound solutions (serial dilutions in a suitable solvent, e.g., DMSO, then diluted in phosphate buffer)
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer.
-
Add 10 µL of the test compound solution (or buffer for control).
-
Add 10 µL of the AChE solution.
-
Incubate the plate at 25 °C for 10 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI solution.
-
Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the potency and selectivity of piperidine-based drug candidates. By systematically modifying the piperidine scaffold and its substituents, medicinal chemists can identify the key structural features required for biological activity.
SAR of Piperidine-Based STAT3 Inhibitors
As an example, a study on carboxylic acid-based STAT3 inhibitors revealed key SAR insights.[10] The general scaffold consists of an N-methylglycinamide core with three variable functionalities.
Caption: Key modification points for SAR of STAT3 inhibitors.
| Compound | Linker | Configuration | STAT3 IC50 (µM) |
| 1a | Alanine | R | 3.0 ± 0.9 |
| 2v | Alanine | R | 1.80 ± 0.94 |
| 5d | Proline | R | 2.4 ± 0.2 |
Data from Reference[10]
The study found that:
-
Replacing the pentafluorobenzene or cyclohexylbenzene moieties generally decreased potency.[10]
-
The nature of the linker significantly impacted activity, with (R)-alanine and (R)-proline linkers leading to improved inhibitory activity.[10]
-
The (R)-configuration at the chiral center of the linker was preferred for optimal activity.[10]
These findings highlight how subtle changes to the piperidine-containing scaffold can have a profound impact on biological activity and provide a rational basis for the design of more potent and selective inhibitors.
Conclusion and Future Perspectives
The piperidine scaffold has proven to be an exceptionally fruitful starting point for the design and discovery of new drugs. Its favorable physicochemical properties, synthetic tractability, and diverse range of biological activities have solidified its status as a privileged structure in medicinal chemistry. As our understanding of disease biology continues to grow, the piperidine scaffold will undoubtedly remain a key building block in the development of the next generation of therapeutics. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse piperidine derivatives, as well as the application of computational methods to guide the design of piperidine-based ligands with improved potency, selectivity, and pharmacokinetic properties.
References
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. [Link]
-
Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. PubMed Central. [Link]
-
DONEPEZIL SYNTHESIS. New Drug Approvals. [Link]
-
Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. ResearchGate. [Link]
-
Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. PMC. [Link]
-
Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and their scaffolds. PubMed. [Link]
-
Piperine induces the suppression of STAT-3, IκBα and p65 through... ResearchGate. [Link]
-
Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]
-
Piperidine containing FDA approved drugs. ResearchGate. [Link]
-
AChE activity assay by Ellman method. ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Piperine inhibits colorectal cancer migration and invasion by regulating STAT3/Snail-mediated epithelial-mesenchymal transition. PubMed. [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. MDPI. [Link]
-
Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. [Link]
-
A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. Thieme. [Link]
-
Synthesis and structure-activity relationships of piperidine-based melanin-concentrating hormone receptor 1 antagonists. PubMed. [Link]
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. [Link]
-
Structure activity relationship of piperidine derivatives. ResearchGate. [Link]
-
a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]
-
Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action. PubMed. [Link]
Sources
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An In-Depth Technical Guide to the Safe Handling of 4-(Cyclopentyloxy)piperidine Hydrochloride
Preamble: A Commitment to Proactive Safety in Research
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and application of novel chemical entities are paramount to innovation. Among these, piperidine derivatives hold a significant position due to their prevalence in a wide array of pharmaceuticals.[1][2] This guide provides a comprehensive overview of the safe handling, storage, and disposal of 4-(Cyclopentyloxy)piperidine hydrochloride, a key building block for medicinal chemists. As a Senior Application Scientist, my objective is not merely to prescribe procedures but to instill a deep-seated understanding of the principles of chemical safety. This document is structured to empower researchers, scientists, and drug development professionals with the knowledge to conduct their work with the highest standards of safety and scientific integrity. The protocols and insights herein are designed to be a self-validating system, encouraging a proactive, rather than reactive, approach to laboratory safety.
Compound Profile and Hazard Identification
Structural Analogs for Hazard Assessment:
-
Piperidine: A flammable, toxic, and corrosive substance that can cause severe skin burns and eye damage.[4][6][7] It is harmful if swallowed, and toxic in contact with skin or if inhaled.[4][7]
-
Piperidine Hydrochloride: Classified as toxic if swallowed.[5]
-
4-(4-Chlorophenoxy)piperidine hydrochloride: May cause respiratory irritation, skin irritation, and serious eye irritation.[3]
Based on these analogs, it is prudent to assume that 4-(Cyclopentyloxy)piperidine hydrochloride may exhibit similar toxicological and hazardous properties.
GHS Hazard Classification (Anticipated)
A definitive GHS classification requires experimental data. However, based on the known hazards of its structural analogs, a conservative, provisional classification is recommended for risk assessment purposes.
| Hazard Class | Anticipated Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[5] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[3] |
Note: This is a precautionary classification. All handling procedures should reflect these potential hazards until specific toxicological data becomes available.
Prudent Practices for Safe Handling
The principle of "as low as reasonably practicable" (ALARP) should govern all interactions with this compound. The following protocols are designed to minimize exposure and mitigate risk.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves, inspected before use. Use proper glove removal technique. | To prevent skin contact. The hydrochloride salt form may be corrosive. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles, which can cause serious eye irritation.[3] |
| Lab Coat | A flame-resistant lab coat, fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases. | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[3] |
Engineering Controls
Engineering controls are designed to isolate the hazard from the operator.
-
Fume Hood: All handling of 4-(Cyclopentyloxy)piperidine hydrochloride, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[4][6][8]
Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for the safe handling of 4-(Cyclopentyloxy)piperidine hydrochloride.
Caption: A flowchart illustrating the key stages of safe handling.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and ensure the safety of the laboratory environment.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][9] The container should be tightly sealed to prevent moisture absorption, as hydrochloride salts can be hygroscopic.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Container: Use the original manufacturer's container or a compatible, clearly labeled secondary container.[3]
Emergency Procedures
A proactive approach to safety includes being prepared for emergencies.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8] |
Disposal Considerations
All waste generated from the handling of 4-(Cyclopentyloxy)piperidine hydrochloride must be considered hazardous.
-
Waste Segregation: Segregate waste into appropriate, clearly labeled containers for chemical waste.
-
Disposal Method: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[8]
The Role of Piperidine Derivatives in Drug Discovery
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2] Its versatility allows for the introduction of various substituents to modulate pharmacokinetic and pharmacodynamic properties. 4-(Cyclopentyloxy)piperidine hydrochloride, with its ether linkage and piperidine core, serves as a valuable building block for creating novel compounds with potential therapeutic applications, including but not limited to CNS disorders, oncology, and infectious diseases.[2][10][11] The cyclopentyloxy group can enhance lipophilicity, potentially improving blood-brain barrier penetration or oral bioavailability.
The following diagram illustrates the logical relationship between the core piperidine structure and its application in drug development.
Caption: The progression from a core chemical structure to a therapeutic agent.
Conclusion: A Culture of Safety and Scientific Excellence
The safe and responsible handling of chemical reagents like 4-(Cyclopentyloxy)piperidine hydrochloride is not a matter of mere compliance but a cornerstone of scientific excellence. By understanding the potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can unlock the full potential of this and other novel compounds in the pursuit of new medicines. This guide serves as a living document, to be adapted and refined as new information becomes available. The ultimate responsibility for safety lies with the individual researcher, supported by a strong institutional safety culture.
References
-
PENTA. Piperidine - SAFETY DATA SHEET. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]
-
Chem-Impex. 4-(Cyclopentyloxy)benzaldehyde. [Link]
- Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
-
Chem-Impex. 4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride. [Link]
-
National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. [Link]
-
PubChemLite. 4-(cyclopentyloxy)piperidine hydrochloride (C10H19NO). [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Defense Technical Information Center. Piperidine Synthesis. [Link]
-
Wikipedia. 4-Piperidone. [Link]
-
ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]
-
Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Link]
-
The Good Scents Company. piperidine, 110-89-4. [Link]
-
FABAD Journal of Pharmaceutical Sciences. The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models. [Link]
-
PubChem. 4-Piperidone hydrochloride | C5H10ClNO | CID 3084851. [Link]
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- 4. pentachemicals.eu [pentachemicals.eu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemos.de [chemos.de]
- 7. piperidine, 110-89-4 [thegoodscentscompany.com]
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- 11. chemimpex.com [chemimpex.com]
Methodological & Application
Using 4-(Cyclopentyloxy)piperidine hydrochloride as an intermediate for novel compounds
This guide outlines the technical application of 4-(Cyclopentyloxy)piperidine hydrochloride (CAS: 1174044-76-8), a versatile secondary amine building block used extensively in the synthesis of G-Protein Coupled Receptor (GPCR) ligands and enzyme inhibitors.
Introduction & Structural Pharmacophore Analysis
4-(Cyclopentyloxy)piperidine hydrochloride represents a "privileged scaffold" in medicinal chemistry. Its structural value lies in the specific combination of a basic amine center and a lipophilic ether tail.
-
The Piperidine Core: Provides a basic nitrogen (
) capable of forming ionic interactions with aspartate residues in receptor binding pockets (e.g., Asp3.32 in aminergic GPCRs). -
The 4-Cyclopentyloxy Moiety: Acts as a hydrophobic clamp. Unlike smaller methoxy or ethoxy groups, the cyclopentyl ring fills larger hydrophobic pockets (e.g., orthosteric sites in Muscarinic M1/M4 receptors or Histamine H3 receptors) while maintaining metabolic stability superior to linear alkyl chains.
-
The Ether Linkage: Offers rotational freedom while resisting metabolic oxidation compared to direct alkyl attachments.
Key Physicochemical Properties
| Property | Value / Description |
| CAS Number | 1174044-76-8 |
| Formula | |
| MW | 205.72 g/mol (Salt); ~169.27 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | High in water, MeOH, DMSO; Low in |
| Hygroscopicity | Moderate (Store under desiccant) |
Handling & Preparation: The Free-Basing Protocol
Most commercial supplies are provided as the hydrochloride salt to ensure stability. However, for nucleophilic reactions (SnAr, Alkylation) or Pd-catalyzed cross-couplings, the free base is often required to prevent catalyst poisoning or stoichiometric mismatches.
Protocol: In-Situ Neutralization vs. Isolation
Method A: In-Situ (Recommended for Amide Couplings) Add 1.2 – 1.5 equivalents of a tertiary amine base (DIPEA or TEA) directly to the reaction mixture.
-
Why: Saves a step; the resulting amine hydrochloride salt (e.g., DIPEA·HCl) is usually inert in peptide coupling conditions.
Method B: Isolation of Free Base (Recommended for SnAr / Sensitive Catalysis)
-
Dissolve 10 g of 4-(Cyclopentyloxy)piperidine HCl in 50 mL water.
-
Cool to 0°C. Slowly add 2M NaOH until pH > 12.
-
Extract with DCM (
). -
Dry combined organics over
, filter, and concentrate in vacuo. -
Result: Colorless to pale yellow oil. Store under
at -20°C.
Application Protocols
Application 1: Reductive Amination (Library Synthesis)
This reaction is the primary method for attaching lipophilic "head groups" to the piperidine nitrogen, common in generating H3 antagonist libraries.
Mechanism: Formation of an iminium ion intermediate followed by hydride reduction. Critical Control Point: The HCl salt must be neutralized to allow imine formation, or a buffered system (NaOAc/AcOH) must be used.
Step-by-Step Protocol:
-
Reagents:
-
Amine: 4-(Cyclopentyloxy)piperidine HCl (1.0 equiv)[1]
-
Aldehyde: Diverse aryl/alkyl aldehyde (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Base: DIPEA (1.2 equiv)
-
Solvent: DCE (1,2-Dichloroethane) or DCM (anhydrous)
-
-
Procedure:
-
In a reaction vial, suspend the piperidine HCl salt in DCE (0.1 M concentration).
-
Add DIPEA and stir for 5 mins to liberate the free amine.
-
Add the Aldehyde.[2][3][4] Stir for 30–60 mins at Room Temperature (RT) to ensure imine equilibrium. Note: Use
if the aldehyde is unreactive to drive equilibrium. -
Add STAB in one portion.
-
Stir at RT for 12–16 hours.
-
-
Work-up:
-
Quench with saturated
. -
Extract with DCM. Phase separation cartridges are ideal for high-throughput libraries.
-
Purification: SCX-2 (Strong Cation Exchange) cartridges are highly recommended. Load crude, wash with MeOH, elute product with
in MeOH.
-
Application 2: Nucleophilic Aromatic Substitution ( )
Used to attach the piperidine to heteroaryl cores (pyridines, pyrimidines) for kinase or GPCR exploration.
Step-by-Step Protocol:
-
Reagents:
-
Substrate: 2-Chloropyrimidine or 4-Chloropyridine derivative (1.0 equiv).
-
Nucleophile: 4-(Cyclopentyloxy)piperidine HCl (1.2 equiv).
-
Base:
(3.0 equiv) or (2.0 equiv). -
Solvent: DMF, DMA, or NMP (Polar Aprotic is essential).
-
-
Procedure:
-
Combine all reagents in a microwave vial or pressure tube.
-
Heat to 80–100°C (Thermal) or 120°C (Microwave, 20 mins).
-
Monitoring: LCMS is critical. If conversion is low, add catalytic KI (0.1 equiv) to form a more reactive iodo-intermediate in situ.
-
-
Purification:
-
Dilute with water/brine (1:1). Extract with EtOAc.
-
The product is often lipophilic enough to crystallize or purify via standard silica flash chromatography (Hex/EtOAc gradient).
-
Synthetic Workflow Visualization
The following diagram illustrates the decision logic for processing this intermediate based on the target chemotype.
Caption: Divergent synthesis workflow for 4-(Cyclopentyloxy)piperidine, highlighting critical reaction conditions for three primary medicinal chemistry routes.
Quality Control & Validation
When using this intermediate, specific impurities can affect downstream biology.
-
Proton NMR (
NMR):-
Diagnostic Peak: The methine proton of the cyclopentyl ether (
) typically appears as a multiplet around . -
Piperidine Ring: The
-protons (adjacent to NH) appear around depending on the salt/free-base state.
-
-
Mass Spectrometry:
-
Expect
(Free base). -
Common Impurity:[4] Check for de-alkylation (loss of cyclopentyl group,
) which can occur if the material was subjected to strong acids during manufacturing.
-
References
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[4] Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry. Retrieved from [Link]
-
European Patent Office. (2009). EP2020405A1: Substituted aryl or heteroarylpiperidine derivatives as melanocortin-4 receptor modulators.[5] Retrieved from [Link]
Sources
- 1. PubChemLite - 4-(cyclopentyloxy)piperidine hydrochloride (C10H19NO) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
Application Notes and Protocols for the Utilization of 4-(Cyclopentyloxy)piperidine Hydrochloride in Antipsychotic Drug Development
Introduction: The Rationale for 4-(Cyclopentyloxy)piperidine Hydrochloride as a Privileged Scaffold
The development of effective and well-tolerated antipsychotic agents remains a paramount challenge in medicinal chemistry. The piperidine motif is a cornerstone in the design of numerous central nervous system (CNS) active agents, including a significant portion of commercially successful antipsychotics like Haloperidol and Risperidone.[1] Its prevalence stems from its ability to serve as a versatile scaffold, presenting substituents in defined three-dimensional space to interact with key G-protein coupled receptors (GPCRs) implicated in psychosis, primarily the dopamine D2 and serotonin 5-HT2A receptors.[2][3][4]
This guide focuses on 4-(Cyclopentyloxy)piperidine hydrochloride , a building block poised for strategic use in the discovery of novel antipsychotics. The core hypothesis underpinning its utility is twofold:
-
The Piperidine Core: The protonated piperidine nitrogen provides a crucial anchor for interaction with the conserved aspartate residue in the third transmembrane domain (TM3) of aminergic GPCRs, a well-established binding motif for many antagonists.
-
The 4-Cyclopentyloxy Substituent: This group serves a dual purpose. Firstly, it introduces a moderately lipophilic moiety. Lipophilicity is a critical parameter governing a drug's ability to cross the blood-brain barrier (BBB) and reach its CNS target.[5][6][7] The cyclopentyloxy group offers a favorable balance, increasing lipophilicity for BBB penetration without the excessive lipophilicity that can lead to metabolic instability or off-target effects.[5][7] Secondly, the ether linkage provides a flexible yet conformationally constrained vector for the cyclopentyl group to explore hydrophobic pockets within the receptor binding site, potentially enhancing binding affinity and selectivity.
These application notes will provide a comprehensive framework for researchers, scientists, and drug development professionals to leverage 4-(Cyclopentyloxy)piperidine hydrochloride as a starting point for the rational design and synthesis of next-generation antipsychotic candidates. We will detail its physicochemical properties, outline protocols for its incorporation into lead compounds, and describe the requisite pharmacological evaluation workflow.
Physicochemical Profile of Key Scaffolds
A thorough understanding of the physicochemical properties of the core scaffold is essential for predicting its behavior in biological systems and for guiding analog design.
| Property | 4-(Cyclopentyloxy)piperidine HCl | Piperidine HCl |
| Molecular Formula | C₁₀H₂₀ClNO | C₅H₁₁N·HCl |
| Molecular Weight | 205.72 g/mol (approx.) | 121.61 g/mol |
| Appearance | White to off-white solid | White crystalline solid |
| Predicted XlogP | 1.5[8] | N/A |
| Hydrogen Bond Donors | 2 (protonated amine) | 2 (protonated amine) |
| Hydrogen Bond Acceptors | 1 (ether oxygen) | 0 |
| Solubility | Soluble in water and polar organic solvents | Miscible with water[1] |
| Storage | Room temperature, hygroscopic, store under inert gas | Room temperature, hygroscopic |
Note: Some properties for 4-(Cyclopentyloxy)piperidine hydrochloride are based on supplier data and predictions, as extensive literature is not available.
Strategic Application in Antipsychotic Drug Discovery
The primary strategy for employing 4-(Cyclopentyloxy)piperidine hydrochloride is to use it as a key building block in the synthesis of compounds targeting dopamine and serotonin receptors. The secondary amine of the piperidine ring is the primary point for chemical modification, allowing for the introduction of various pharmacophoric elements known to confer antipsychotic activity.
A common and effective approach is to couple the piperidine scaffold to a larger aromatic or heteroaromatic moiety via an alkyl linker. This "amine-linker-aromatic" motif is a hallmark of many successful antipsychotics.
Caption: Synthetic workflow for generating antipsychotic candidates.
Protocols for Synthesis and Evaluation
Protocol 1: Synthesis of a Model Antipsychotic Candidate
This protocol describes the synthesis of a representative compound where 4-(Cyclopentyloxy)piperidine is coupled to a 4-fluorobenzoyl moiety, a common feature in antipsychotic drugs, via a butyl linker. This is a classic N-alkylation reaction.
Objective: To synthesize 1-(4-(4-fluorophenyl)-4-oxobutyl)-4-(cyclopentyloxy)piperidine.
Materials:
-
4-(Cyclopentyloxy)piperidine hydrochloride
-
4-Chloro-4'-fluorobutyrophenone
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI), catalytic amount
-
Acetonitrile (CH₃CN), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Free-Basing: Dissolve 4-(Cyclopentyloxy)piperidine hydrochloride (1.0 eq) in a 1:1 mixture of DCM and saturated NaHCO₃ solution. Stir vigorously for 30 minutes. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base as an oil. Causality: The hydrochloride salt must be neutralized to the free secondary amine to make it nucleophilic for the subsequent alkylation step.
-
N-Alkylation Reaction: To a round-bottom flask charged with the free base (1.0 eq) and anhydrous acetonitrile, add anhydrous K₂CO₃ (2.5 eq) and a catalytic amount of KI. Stir the suspension for 15 minutes at room temperature. Causality: K₂CO₃ is the base that neutralizes the HCl formed during the reaction, driving it to completion. KI acts as a catalyst via the Finkelstein reaction, transiently forming a more reactive alkyl iodide.
-
Addition of Alkylating Agent: Add 4-Chloro-4'-fluorobutyrophenone (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed (typically 8-16 hours).
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in EtOAc and wash with water (2x) and then brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: In Vitro Pharmacological Profiling
Once a library of candidate compounds is synthesized, the next critical step is to evaluate their pharmacological activity at the primary antipsychotic targets.
Objective: To determine the binding affinity (Ki) and functional activity of the synthesized compounds at human dopamine D2 and serotonin 5-HT2A receptors.
Part A: Radioligand Binding Assays
-
Principle: This competitive binding assay measures the ability of a test compound to displace a known high-affinity radioligand from its receptor. The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is determined, from which the binding affinity (Ki) is calculated.
-
Materials:
-
Cell membranes expressing recombinant human D2 or 5-HT2A receptors.
-
Radioligands: [³H]-Spiperone (for D2) or [³H]-Ketanserin (for 5-HT2A).
-
Non-specific binding inhibitors: Haloperidol (for D2) or Mianserin (for 5-HT2A).
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, cell membranes, and the radioligand at a concentration near its Kd.
-
Add the test compound dilutions. For total binding wells, add vehicle (DMSO). For non-specific binding wells, add a saturating concentration of the respective inhibitor.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and plot the percent inhibition versus the log concentration of the test compound to determine the IC₅₀ using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part B: Functional Assays (e.g., Calcium Flux for 5-HT2A)
-
Principle: The 5-HT2A receptor is a Gq-coupled GPCR. Its activation leads to an increase in intracellular calcium ([Ca²⁺]i). This assay measures the ability of a test compound to act as an agonist (stimulate Ca²⁺ flux) or an antagonist (block agonist-induced Ca²⁺ flux).
-
Procedure:
-
Use a cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound.
-
Add a known 5-HT2A agonist (e.g., serotonin) at its EC₈₀ concentration.
-
Measure the fluorescence intensity over time using a plate reader (e.g., FLIPR).
-
The degree of inhibition of the agonist response indicates antagonist activity. Calculate the IC₅₀ for the antagonist effect.
-
Caption: A typical in vitro screening cascade for antipsychotic candidates.
Protocol 3: In Vivo Behavioral Models for Antipsychotic Efficacy
Promising candidates from in vitro screening must be evaluated in animal models to assess their potential antipsychotic activity and side effect liability.[9][10][11]
Objective: To assess the in vivo efficacy of a lead candidate using the apomorphine-induced climbing model in mice, a classic test for D2 receptor antagonism.[2]
-
Principle: The dopamine agonist apomorphine induces a characteristic climbing behavior in mice, which is mediated by the activation of D2 receptors. Effective antipsychotics, acting as D2 antagonists, can block this behavior.[2]
-
Animals: Male ICR or Swiss Webster mice.
-
Materials:
-
Test compound.
-
Vehicle (e.g., 0.5% methylcellulose in water).
-
Apomorphine hydrochloride.
-
Climbing cages (wire mesh cylinders).
-
-
Procedure:
-
Acclimatize mice to the testing room and climbing cages.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.) at various doses.
-
After a pre-determined pretreatment time (e.g., 30 min for i.p., 60 min for p.o.), administer a sub-cutaneous (s.c.) injection of apomorphine (e.g., 1.0-1.5 mg/kg).
-
Immediately place the mice into the climbing cages.
-
Observe and score the climbing behavior at 5-minute intervals for 30 minutes. A common scoring system is: 0 = four paws on the floor; 1 = two paws on the wall; 2 = four paws on the wall.
-
Calculate the total climbing score for each animal.
-
Analyze the data to determine if the test compound significantly reduces apomorphine-induced climbing compared to the vehicle-treated group. Calculate the ED₅₀ (the dose effective in reducing the score by 50%).
-
Self-Validation and Trustworthiness: Each protocol includes critical controls. In synthesis, characterization by multiple analytical methods (NMR, MS) validates the chemical structure. In pharmacology, the use of reference compounds (e.g., haloperidol, risperidone) and determination of non-specific binding ensures the assay is performing correctly. In vivo models rely on robust vehicle-controlled groups and dose-response curves to validate the specific effect of the test compound.
Conclusion and Future Directions
4-(Cyclopentyloxy)piperidine hydrochloride represents a strategically valuable starting point for the development of novel antipsychotics. Its structure combines the proven piperidine core with a cyclopentyloxy group that can confer desirable physicochemical properties for CNS drug discovery. By following a rational design and evaluation workflow, beginning with targeted synthesis and progressing through a cascade of in vitro and in vivo pharmacological assays, researchers can efficiently explore the chemical space around this scaffold. The protocols outlined in this guide provide a robust framework for identifying and optimizing new chemical entities with the potential to become safer and more effective treatments for psychotic disorders.
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Application Notes and Protocols: Strategic Implementation of Suzuki Coupling Reactions for the Synthesis of 4-(Cyclopentyloxy)piperidine Derivatives
Introduction: The Significance of the 4-(Cyclopentyloxy)piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3] Specifically, the 4-(cyclopentyloxy)piperidine moiety has emerged as a privileged scaffold in medicinal chemistry. This structural unit often serves as a key building block in the development of therapeutics targeting a range of diseases, from cancer to neurological disorders.[1][3] The cyclopentyloxy group at the 4-position can modulate lipophilicity and receptor-binding interactions, making it a valuable component for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in contemporary organic synthesis.[6][7][8] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives make it an indispensable tool for medicinal chemists.[8] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of Suzuki coupling reactions for the derivatization of the 4-(cyclopentyloxy)piperidine scaffold. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and explain the rationale behind the selection of catalysts, ligands, and reaction conditions to ensure robust and reproducible outcomes.
Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any synthetic transformation. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[9][10] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[10][11] This step is often the rate-determining step of the overall reaction.[10]
-
Transmetalation: In this step, the organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium center.[7] This process requires the activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[7][12]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R¹ and R²) from the Pd(II) complex, forming the desired C-C bond in the product (R¹-R²) and regenerating the active Pd(0) catalyst.[9][10]
The choice of ligands, typically phosphines or N-heterocyclic carbenes (NHCs), is crucial as they modulate the electron density and steric environment around the palladium center, influencing the efficiency of each step in the catalytic cycle.[7]
Visualizing the Catalytic Cycle
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Preparation of Coupling Partners: A Strategic Prerequisite
A successful Suzuki coupling hinges on the availability of suitable coupling partners. For the derivatization of the 4-(cyclopentyloxy)piperidine scaffold, one can envision two primary strategies: preparing a halogenated piperidine derivative to couple with various boronic acids, or synthesizing a piperidine-boronic acid or ester to react with a range of organic halides. Below are protocols for the synthesis of key precursors.
Protocol 1: Synthesis of N-Boc-4-bromo-4-(cyclopentyloxy)piperidine (Electrophilic Partner)
This protocol is hypothetical and based on established methods for the halogenation of piperidines.
Rationale: The N-Boc protecting group is employed to prevent side reactions at the piperidine nitrogen and to facilitate purification due to its non-polar nature. Bromination at the 4-position creates a suitable electrophile for the Suzuki coupling.
Materials:
-
N-Boc-4-(cyclopentyloxy)piperidin-4-ol
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-4-(cyclopentyloxy)piperidin-4-ol (1.0 eq) and dissolve in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.5 eq) dropwise to the stirred solution. Caution: PBr₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the title compound.
Protocol 2: Synthesis of N-Boc-4-(cyclopentyloxy)piperidine-1-boronic acid pinacol ester (Nucleophilic Partner)
This protocol is adapted from known methods for the borylation of saturated heterocycles.[13]
Rationale: Boronic esters, particularly pinacol esters, are often preferred over boronic acids due to their enhanced stability and ease of purification. This protocol utilizes a palladium-catalyzed C-H borylation reaction.
Materials:
-
N-Boc-4-(cyclopentyloxy)piperidine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (catalyst)
-
dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (ligand)
-
Cyclohexane, anhydrous
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine N-Boc-4-(cyclopentyloxy)piperidine (1.0 eq), B₂pin₂ (1.2 eq), [Ir(cod)OMe]₂ (3 mol %), and dtbpy (3 mol %) in a dry Schlenk tube.
-
Solvent Addition: Add anhydrous cyclohexane to the tube.
-
Reaction: Seal the tube and heat the reaction mixture at 80 °C for 12-16 hours.
-
Cooling and Concentration: Allow the reaction to cool to room temperature and concentrate the mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired boronic ester.
The Suzuki Coupling Protocol: A Detailed Walkthrough
This section provides a generalized, yet detailed, protocol for the Suzuki coupling of an N-Boc-protected halogenated 4-(cyclopentyloxy)piperidine derivative with a generic arylboronic acid.
Rationale: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. Pd(dppf)Cl₂ is a robust and versatile catalyst for a wide range of Suzuki couplings.[14] A combination of an organic solvent like dioxane with water is often used to facilitate the dissolution of both the organic and inorganic reagents. Potassium carbonate is a commonly used base that is effective and cost-efficient.[14]
Materials:
-
Halogenated N-Boc-4-(cyclopentyloxy)piperidine derivative (e.g., the bromide from Protocol 1) (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol %)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite® or a similar filter aid
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk tube or a round-bottom flask equipped with a reflux condenser, add the halogenated piperidine derivative (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (3 mol %), and K₂CO₃ (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The mixture should be stirred to ensure all solids are suspended.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three cycles of freeze-pump-thaw.
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic and aqueous layers in a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Filtration and Concentration: Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Data Presentation: Optimizing Reaction Conditions
The efficiency of a Suzuki coupling can be highly dependent on the specific substrates and reaction parameters. Below is a table outlining typical screening parameters for optimizing the reaction with 4-(cyclopentyloxy)piperidine derivatives.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Rationale & Notes |
| Palladium Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd(dppf)Cl₂ is often a good starting point. Pd(PPh₃)₄ is a classic catalyst, while Pd₂(dba)₃ requires an external ligand.[15][16] |
| Ligand (if needed) | SPhos | XPhos | P(t-Bu)₃ | Buchwald ligands (SPhos, XPhos) are excellent for challenging couplings, including those with sterically hindered substrates.[17] |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Cesium carbonate is a stronger base and can be effective for less reactive halides. K₃PO₄ is another strong base often used.[18] |
| Solvent System | Dioxane/H₂O | Toluene/H₂O | DMF | The choice of solvent can influence solubility and reaction rates. DMF is a more polar aprotic solvent. |
| Temperature | 80 °C | 100 °C | Room Temp. | Higher temperatures can accelerate the reaction but may also lead to decomposition. Room temperature couplings are possible with highly active catalyst systems.[19] |
Experimental Workflow Visualization
Figure 2: A typical experimental workflow for the Suzuki coupling reaction.
Conclusion: A Versatile Tool for Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, offering a reliable and efficient pathway for the construction of complex molecules. For researchers working with the medicinally relevant 4-(cyclopentyloxy)piperidine scaffold, this reaction provides an unparalleled opportunity to rapidly generate diverse libraries of compounds for biological evaluation. By understanding the underlying mechanism and carefully selecting the reaction components, scientists can harness the full potential of this powerful transformation. The protocols and guidelines presented in this application note serve as a robust starting point for the successful implementation of Suzuki coupling reactions in drug discovery and development programs.
References
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Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., McCombie, S., Miller, M., Nazareno, D., Palani, A., & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Karami, K., Ghasemi, Z., & Nasrabadi, H. (2014). Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
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Smith, C. D., Baxter, E. W., & Reitz, A. B. (2010). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Organic Letters, 12(7), 1488–1491. [Link]
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The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama [Video]. YouTube. [Link]
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Torres, Y., & de la Cruz, F. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]
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Catarzi, D., Varano, F., & Colotta, V. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(12), 13946-13958. [Link]
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Liu, Y., & Liu, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 163. [Link]
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Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Singh, S., & Sharma, P. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Retrieved from [Link]
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van der Westhuizen, J. H. (2009). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 14(1), 229-257. [Link]
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de Melo, J. S., & da Silva, A. C. (2017). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 22(12), 2110. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Gildner, P. G., & Colacot, T. J. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Organometallics, 34(20), 4941–4948. [Link]
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Smith, C. D., Baxter, E. W., & Reitz, A. B. (2010). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic letters, 12(7), 1488–1491. [Link]
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Li, S., Lin, Y., Cao, J., & Zhang, S. (2007). Guanidine/Pd(OAc)2-Catalyzed Room Temperature Suzuki Cross-Coupling Reaction in Aqueous Media under Aerobic Conditions. The Journal of Organic Chemistry, 72(11), 4067–4072. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (22), 914. [Link]
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Seeberger, P. H. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2 [Video]. YouTube. [Link]
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Wang, X.-j., & Gribble, G. W. (2000). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 65(19), 6033–6042. [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
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Li, Y., & El-Sayed, M. A. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 3(6), 829–831. [Link]
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Corley, E. G., Conrad, K., Murry, J. A., Savarin, C., Holko, J., & Boice, G. (2004). Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates. The Journal of Organic Chemistry, 69(15), 5120–5123. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
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Las-Noriega, P., & Quiroga, J. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(5), 1597. [Link]
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Jutand, A., & Négri, S. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 66(10), 3220–3228. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
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NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
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Petiot, P., & Gauthier, A. (2013). PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF TRIALKYLBISMUTHINES WITH 2-HALOAZINES AND DIAZINES. Heterocycles, 88(2), 1017. [Link]
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Reddemma, M., GangaSupraja, K., Sree Lakshmi, E., Indhu priya, A., Harika, S., & Mayuri, P. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a483. [Link]
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Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 05(01), e1–e14. [Link]
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Application Note: Designing Biased Agonists using a 4-(Cyclopentyloxy)piperidine Scaffold
Executive Summary
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists. Focus: GPR119 activation for metabolic disorders (Type 2 Diabetes, Obesity). Key Scaffold: 4-(Cyclopentyloxy)piperidine.
This guide details the rational design, synthesis, and functional validation of biased agonists targeting GPR119. While traditional drug discovery prioritizes maximal potency, modern GPCR pharmacology seeks biased agonism (functional selectivity)—the ability to selectively activate beneficial signaling pathways (e.g., G
Rational Design & Mechanism of Action
The Biased Agonism Paradigm
GPR119 is a G
Design Goal: Create ligands that stabilize the receptor conformation favoring G
Scaffold Analysis: 4-(Cyclopentyloxy)piperidine
This scaffold serves as the "core" that fits into the orthosteric binding pocket of GPR119.
-
The Piperidine Ring: Mimics the aliphatic chain of endogenous lipid ligands (e.g., Oleoylethanolamide, OEA), positioning the nitrogen for crucial hydrogen bonding or ionic interactions with Asp residues in the receptor transmembrane (TM) bundle.
-
The Cyclopentyloxy Group: Provides a hydrophobic bulk that occupies a specific lipophilic pocket (often TM3/TM5 region). The ether linkage confers rotational flexibility, allowing the ligand to "sample" different receptor conformations—a key feature for inducing bias.
Figure 1: Divergent signaling pathways for GPR119. A biased agonist ideally stabilizes Conformation A while destabilizing Conformation B.
Chemical Synthesis Protocol
This protocol outlines the synthesis of a representative biased agonist: 1-(Heteroaryl)-4-(cyclopentyloxy)piperidine .
Safety Note: Perform all reactions in a fume hood. Sodium hydride (NaH) is pyrophoric; handle under inert atmosphere (Nitrogen/Argon).
Phase 1: Ether Formation (Scaffold Construction)
Objective: Attach the cyclopentyl group to the piperidine core.
-
Reagents:
-
N-Boc-4-hydroxypiperidine (1.0 eq)
-
Cyclopentyl bromide (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)
-
DMF (Anhydrous)
-
-
Procedure:
-
Dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF at 0°C.
-
Add NaH portion-wise. Stir for 30 mins to form the alkoxide.
-
Add Cyclopentyl bromide dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Quench: Carefully add water/ice.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Phase 2: Deprotection
Objective: Expose the secondary amine for functionalization.
-
Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane).
-
Procedure:
-
Dissolve the intermediate from Phase 1 in DCM (1:4 ratio).
-
Add TFA (10–20 eq). Stir at RT for 2 hours.
-
Concentrate in vacuo. Basify with sat. NaHCO₃ to pH 8–9.
-
Extract with DCM/MeOH (9:1) to recover the free amine: 4-(Cyclopentyloxy)piperidine .
-
Phase 3: Heteroaryl Coupling (The "Bias Tuner")
Objective: Attach the "Headgroup" (e.g., Pyrimidine, Pyridine) which dictates receptor entry and bias.
-
Reagents:
-
4-(Cyclopentyloxy)piperidine (1.0 eq)
-
2-Chloro-5-nitro-pyrimidine (or similar heteroaryl halide) (1.1 eq)
-
K₂CO₃ (2.0 eq)
-
DMSO or Acetonitrile.
-
-
Procedure:
-
Mix reagents in solvent. Heat to 80°C for 4–6 hours (monitor by LC-MS).
-
Cool, dilute with water, and extract with EtOAc.
-
Final Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Figure 2: Synthetic route for 4-(cyclopentyloxy)piperidine derivatives.
Functional Profiling Protocols
To establish bias, you must generate Concentration-Response Curves (CRCs) for both pathways using the same cellular background.
Assay A: G Activation (cAMP Accumulation)
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Kit Recommendation: Cisbio HTRF cAMP or PerkinElmer LANCE Ultra.
-
Cell Line: CHO-K1 or HEK293 stably expressing human GPR119.
-
Protocol:
-
Seed cells (2,000 cells/well) in 384-well low-volume plates.
-
Add agonist (serial dilution, 10-point curve) in stimulation buffer containing IBMX (phosphodiesterase inhibitor).
-
Incubate for 30–60 mins at RT.
-
Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).
-
Incubate 1 hour. Read on an HTRF-compatible plate reader (e.g., EnVision).
-
-
Output: Interpolate FRET ratios to cAMP concentrations using a standard curve. Determine
and .
Assay B: -Arrestin Recruitment
Method: Enzyme Complementation (e.g., PathHunter®) or BRET (Bioluminescence Resonance Energy Transfer).
Gold Standard: PathHunter® (Eurofins DiscoverX) utilizes a split
-
Cell Line: U2OS or HEK293 expressing GPR119-ProLink™ and
-Arrestin-EA. -
Protocol:
-
Seed cells (5,000 cells/well) in 384-well white plates. Incubate overnight.
-
Add agonist (serial dilution). Incubate for 90 mins at 37°C.
-
Add detection reagent (Galacton Star® substrate).
-
Incubate 60 mins at RT in the dark.
-
Measure chemiluminescence.
-
-
Output: Raw Luminescence Units (RLU). Determine
and .
Data Analysis: Quantifying Bias
Comparing
Step 1: Fit Data to the Operational Model
For each assay (cAMP and Arrestin), fit the CRC to the Black and Leff equation:
Where:
- : Maximum possible system response.
- : Ligand dissociation constant.[3]
- : Efficacy (transduction efficiency).
- : Agonist concentration.[4][5]
Step 2: Calculate
Normalize the transduction coefficient of your test ligand against a Reference Full Agonist (e.g., OEA or GSK1292263 ).
Step 3: Calculate the Bias Factor ( )
Subtract the normalized value of the Arrestin pathway from the cAMP pathway.
[6]-
Positive Value (>0): G-protein Biased (Desired).
-
Negative Value (<0):
-Arrestin Biased. -
Zero: Balanced Agonist.
Figure 3: Workflow for quantifying ligand bias using the Operational Model.
References
-
Ritter, S. L., & Hall, R. A. (2009). Fine-tuning of GPCR signaling by G-proteins and arrestins.[7] Nature Reviews Molecular Cell Biology. Link
-
Kenakin, T., et al. (2012).[4] A simple method for quantifying functional selectivity and agonist bias.[4] ACS Chemical Neuroscience. Link
-
Overton, H. A., et al. (2008). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology. Link
-
Semple, G., et al. (2008). Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119. Journal of Medicinal Chemistry. Link
-
Hannedouche, S., et al. (2011). Oxysterols directed to GPR119 for the treatment of metabolic disorders. Cell Metabolism. Link
Sources
- 1. Biased signaling in GPCRs: Structural insights and implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple Method for Quantifying Functional Selectivity and Agonist Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Community guidelines for GPCR ligand bias: IUPHAR review 32 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Use of 4-(Cyclopentyloxy)piperidine hydrochloride in high-throughput screening
Introduction & Application Scope
4-(Cyclopentyloxy)piperidine hydrochloride is a "privileged structure" building block used extensively in modern drug discovery.[1] Unlike flat aromatic scaffolds, this molecule offers a non-aromatic, lipophilic ether linkage attached to a saturated nitrogen heterocycle. This specific geometry is critical for accessing distinct chemical space in G-Protein Coupled Receptor (GPCR) and Ion Channel targets, particularly where hydrophobic pockets require flexible yet bulky occupancy (e.g., Histamine H3 antagonists, CCR2 modulators).
This Application Note is designed for medicinal chemists and HTS managers. It details the protocol for transforming this raw building block into a screenable library and the subsequent high-throughput screening (HTS) workflow.
Key Physicochemical Profile:
-
Role: Secondary Amine Building Block / Fragment
-
Key Feature: Cyclopentyl ether provides metabolic stability (superior to benzylic ethers) and optimized lipophilicity (LogP tuning).
-
Challenge: The hydrochloride salt form ensures solid-state stability but presents solubility challenges in standard HTS DMSO workflows that require specific handling.[1]
Critical Handling & QC Protocols (Pre-Screening)
Before library synthesis or direct fragment screening, the raw material must be processed to ensure assay reproducibility.
Protocol A: Solubilization & Free-Basing for HTS
Rationale: The HCl salt is stable on the shelf but acidic in solution. Direct dissolution in DMSO can lead to precipitation when diluted into aqueous assay buffers, or false negatives in pH-sensitive assays.[1]
Step-by-Step Methodology:
-
Stock Preparation (100 mM):
-
Weigh 4-(Cyclopentyloxy)piperidine HCl.[1]
-
Dissolve in DMSO containing 1% (v/v) Diisopropylethylamine (DIPEA) .
-
Mechanism:[1][2][3] DIPEA acts as a scavenger base, neutralizing the HCl in situ to generate the free amine, which has superior solubility in organic media and prevents acidic shock to cellular assays.
-
-
Acoustic Dispensing QC:
-
Verify viscosity.[1] Pure DMSO has a viscosity of ~2.0 cP. The addition of high-concentration salt (100 mM) can alter droplet ejection in acoustic handlers (e.g., Echo® systems).
-
Validation: Centrifuge stock plate at 1000 x g for 5 mins to remove micro-precipitates before loading.
-
Data Table 1: Solubility Profile
| Solvent System | Concentration (max) | Stability (25°C) | Application Note |
| Water | >50 mM | High | Good for aqueous dilution, but risk of hydrolysis if functionalized.[1] |
| Pure DMSO | ~20 mM | Moderate | Risk of salt crashing out upon freeze-thaw.[1] |
| DMSO + 1% DIPEA | >100 mM | High | Recommended for HTS Stock. |
Library Synthesis Protocol (Parallel Medicinal Chemistry)
The primary utility of this molecule is as a diversity element in combinatorial libraries. The following protocol describes coupling this building block to a core scaffold (e.g., a carboxylic acid array) to generate a "Probe Library."
Protocol B: High-Throughput Amide Coupling
Objective: Attach 4-(Cyclopentyloxy)piperidine to 96 unique carboxylic acid cores to test Structure-Activity Relationships (SAR).[1]
Reagents:
-
Amine: 4-(Cyclopentyloxy)piperidine HCl (1.2 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv) – Critical: Extra equivalent needed to neutralize the HCl salt.
-
Solvent: DMF (Anhydrous)
Workflow:
-
Plate Setup: Load 96-well deep-well block with unique Carboxylic Acid cores (50 µmol/well).
-
Activation: Add HATU (in DMF) and DIPEA.[1] Shake for 5 mins.
-
Addition: Add 4-(Cyclopentyloxy)piperidine HCl (dissolved in DMF).
-
Incubation: Seal and shake at RT for 12 hours.
-
Purification (SPE): Pass reaction mixture through SCX-2 (Strong Cation Exchange) cartridges.
-
Logic: The product (tertiary amide) may not bind, but unreacted amine will. Correction: If the product retains a basic center, use SCX capture and release. If the product is neutral (amide), use SCX to trap excess amine reactant.
-
Standard: For this specific piperidine, the resulting amide is neutral. Use SCX to trap unreacted piperidine. The flow-through contains the clean product.
-
HTS Assay Workflow (GPCR Target Example)
Once the library is generated, it enters the screening phase. We assume a Histamine H3 Receptor competition binding assay (a common target for this scaffold).
Protocol C: TR-FRET Competition Binding
Mechanism: Detect displacement of a fluorescent tracer by the library compounds.
Diagram 1: HTS Workflow Logic
Caption: Logical flow from library source to hit identification in a TR-FRET assay context.
Step-by-Step:
-
Plating: Dispense 20 nL of library compounds (from Protocol B) into 384-well low-volume plates.[1]
-
Reagent Addition:
-
Add 5 µL of Cell Membranes expressing Target Receptor.
-
Add 5 µL of Fluorescent Tracer (at Kd concentration).
-
-
Controls:
-
Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) after 1 hour.
Mechanistic Insight: The "Cyclopentyl Effect"
Why use this specific building block?
-
Conformational Restriction: The cyclopentyl ring is less flexible than an n-pentyl chain, reducing the entropic penalty upon binding to a protein pocket.
-
Metabolic Soft Spot Protection: The ether linkage prevents rapid oxidation of the piperidine ring, while the cycloalkyl group blocks dealkylation better than simple methyl/ethyl groups.
-
Vector Exploration: In the diagram below, notice how the piperidine nitrogen provides the vector for attachment to the core, projecting the hydrophobic cyclopentyl group into specific sub-pockets.
Diagram 2: Chemical Connectivity & SAR Logic
Caption: Structural connectivity illustrating the vector projection of the hydrophobic cyclopentyl tail.
References
-
Blakemore, D. C., et al. (2011).[1] "Organic synthesis provides opportunities to transform drug discovery."[1] Nature Chemistry, 3, 696–700. Link (Discusses the value of sp3-rich building blocks like piperidines).[1]
-
Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] Link (Validates the amide coupling protocols for secondary amines).
-
Keseru, G. M., & Makara, G. M. (2006).[1] "The influence of lead discovery strategies on the properties of drug candidates." Nature Reviews Drug Discovery, 5, 203–212.[1] Link (Contextualizes fragment-based approaches).[1]
-
Enamine Ltd. "Piperidine Building Blocks for Drug Discovery."[1] Link (Commercial source and property data).[1]
Sources
In vivo studies using 4-(Cyclopentyloxy)piperidine hydrochloride
Application Note: Preclinical Characterization of 4-(Cyclopentyloxy)piperidine Derivatives
Part 1: Executive Summary & Scientific Rationale
4-(Cyclopentyloxy)piperidine hydrochloride represents a "privileged scaffold" in medicinal chemistry, frequently utilized as a core pharmacophore for G-Protein Coupled Receptor (GPCR) ligands—specifically Histamine H3 antagonists, Muscarinic agonists, and Sigma-1 receptor modulators.
While often categorized as a chemical intermediate, the in vivo evaluation of this moiety is critical for two reasons:
-
Fragment-Based Drug Discovery (FBDD): Determining the intrinsic pharmacokinetic (PK) profile of the core fragment helps predict the "drug-likeness" of larger clinical candidates.
-
Toxicity Profiling: Piperidine ethers can undergo specific metabolic clearance (O-dealkylation) or exhibit off-target ion channel activity (hERG inhibition).
This guide provides a standardized workflow for evaluating the bioavailability , Blood-Brain Barrier (BBB) penetration , and safety pharmacology of this scaffold in rodent models.
Part 2: Chemical Handling & Formulation Strategy
Challenge: The hydrochloride salt improves aqueous solubility, but the lipophilic cyclopentyl group (
Formulation Protocol:
-
Vehicle A (IV Bolus, 1 mg/kg): Saline (0.9% NaCl). The HCl salt typically dissolves readily up to 5 mg/mL.
-
Vehicle B (PO Gavage, 10-30 mg/kg): If solubility limits are reached in saline, use 0.5% Methylcellulose (MC) + 0.1% Tween 80.
Critical Calculation (Salt Correction):
All doses must be calculated based on the Free Base equivalent to ensure stoichiometric consistency across studies.
Part 3: In Vivo Protocols
Protocol A: Pharmacokinetics & BBB Penetration Assessment
Objective: Determine oral bioavailability (
Experimental Design:
-
Species: Male C57BL/6 Mice (n=3 per timepoint).
-
Groups:
-
Group 1: IV Bolus (1 mg/kg) – Tail Vein.
-
Group 2: PO Gavage (10 mg/kg).
-
-
Sampling:
-
Plasma: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose.
-
Brain: Harvest whole brain at
(typically 0.5 or 1 h) and terminal phase (4 h).
-
Bioanalytical Method (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Waters XBridge).
-
Transition: Monitor parent ion
. -
Metabolite Check: Monitor for 4-hydroxypiperidine (loss of cyclopentyl group via O-dealkylation).
Data Analysis Output:
| Parameter | Definition | Target Criteria (CNS Drug) |
| Time to max concentration | < 1.0 h (Rapid absorption) | |
| Oral Bioavailability | > 30% | |
| Brain/Plasma Ratio ( | > 0.3 (ideally > 1.0) | |
| Intrinsic Clearance | Assess hepatic stability |
Protocol B: Safety Pharmacology (Irwin Test & hERG Surrogate)
Rationale: Piperidine moieties are structural alerts for hERG potassium channel inhibition (QTc prolongation). The lipophilic ether tail increases this risk.
Step-by-Step Methodology:
-
Dose Selection: 30, 100, 300 mg/kg PO (Escalating dose).
-
Observation (Irwin Screen):
-
Assess subject at 0, 15, 30, 60, 120 min.
-
Key Signs: Sedation (CNS depression), Tremors (CNS excitation), Straub tail (Opioid-like effect), Ptosis.
-
-
ECG Monitoring (Telemetry or Anesthetized):
-
Monitor Lead II ECG for 1 hour post-dose.
-
Critical Flag: QTc interval prolongation > 10% baseline.
-
Part 4: Visualization of Metabolic & Experimental Logic
Figure 1: Metabolic Fate & Bioactivation Pathways
Caption: Predicted metabolic clearance pathways for 4-(Cyclopentyloxy)piperidine. O-dealkylation leads to the inactive polar metabolite 4-hydroxypiperidine.
Figure 2: In Vivo Decision Tree
Caption: Workflow for evaluating piperidine scaffolds. Failure at the Solubility or hERG stage requires structural re-design.
Part 5: References
-
Gomez-Galeno, J. et al. "Piperidine-based histamine H3 receptor antagonists: The effect of lipophilic ether substituents." Bioorganic & Medicinal Chemistry Letters. 2005.
-
Di, L. & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods: Blood-Brain Barrier." Elsevier Science. 2016.
-
Redfern, W.S. et al. "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs." Journal of Pharmacological and Toxicological Methods. 2003.
-
Biosynth Carbosynth. "4-(Cyclopentyloxy)piperidine hydrochloride Product Monograph." [1]
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Diastereoselectivity in 4-Substituted Piperidine Synthesis
Welcome to the technical support center for advanced piperidine synthesis. As a core scaffold in numerous pharmaceuticals and natural products, the precise control of stereochemistry in substituted piperidines is paramount to achieving desired biological activity and optimizing drug efficacy. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of diastereoselective synthesis of 4-substituted piperidines.
Here, we will move beyond simple protocol recitation and delve into the mechanistic underpinnings that govern stereochemical outcomes. By understanding the "why" behind the "how," you will be better equipped to troubleshoot suboptimal results and rationally design synthetic routes that deliver the desired diastereomer with high fidelity.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis of 4-substituted piperidines, providing both diagnostic insights and actionable solutions.
Question 1: My reduction of a 4-substituted pyridinium salt is yielding a mixture of cis and trans diastereomers with poor selectivity. How can I favor the cis isomer?
Answer:
This is a frequent challenge, and the outcome is often dictated by the interplay between the catalyst surface, the substrate, and the reaction conditions. The catalytic hydrogenation of substituted pyridines typically proceeds via adsorption of the aromatic ring onto the catalyst surface. The substituent at the 4-position can influence the trajectory of hydrogen delivery.
Underlying Principles:
-
Steric Hindrance: The catalyst (e.g., Platinum oxide (PtO₂), Palladium on carbon (Pd/C)) presents a sterically demanding environment.[1] The pyridine ring will preferentially adsorb on the face opposite to the larger substituent to minimize steric clash. Hydrogen is then delivered to the adsorbed face, leading to a syn-addition, which results in the cis product.
-
Catalyst Choice: The nature of the catalyst is critical. Heterogeneous catalysts like PtO₂ (Adam's catalyst) are often effective in acidic media (like acetic acid) for promoting cis selectivity.[1] The acidic conditions protonate the pyridine nitrogen, enhancing its reactivity and potentially influencing its orientation on the catalyst surface. A borane-catalyzed, metal-free transfer hydrogenation using ammonia borane has also been shown to produce good cis-selectivities.[2]
Troubleshooting Steps & Solutions:
-
Optimize the Catalyst System:
-
Switch to Platinum Oxide (PtO₂): If you are using Pd/C, consider switching to PtO₂ in acetic acid. PtO₂ often provides superior cis selectivity for pyridine reductions.[1]
-
Increase Catalyst Loading: In some cases, a higher catalyst loading can improve selectivity, although this should be balanced against cost and downstream purification considerations.
-
-
Solvent and Additive Screening:
-
Acidic Medium: Ensure the reaction is run in an acidic solvent like acetic acid or with an acid additive. This is crucial for activating the pyridine ring and promoting a consistent adsorption geometry.
-
Solvent Polarity: While less common for this specific transformation, solvent polarity can sometimes influence substrate-catalyst interactions. A brief screen of protic vs. aprotic solvents may be warranted if other methods fail.
-
-
Control Reaction Temperature and Pressure:
-
Lower Temperature: Reductions are often exothermic. Running the reaction at lower temperatures (e.g., room temperature or slightly below) can enhance selectivity by favoring the pathway with the lower activation energy, which often leads to the cis product.
-
Hydrogen Pressure: While high pressure is often used to drive the reaction to completion, moderate pressures (e.g., a balloon of H₂) can sometimes provide better selectivity.[1]
-
Workflow for Optimizing cis-Selectivity in Pyridine Hydrogenation:
Caption: Workflow for troubleshooting poor cis-selectivity.
Question 2: I am performing a ketone reduction on an N-protected 4-piperidone, but I'm getting the undesired axial alcohol. How can I favor the formation of the equatorial alcohol?
Answer:
The stereochemical outcome of 4-piperidone reductions is a classic example of steric approach control versus torsional strain (Felkin-Anh model) and is highly dependent on the steric bulk of the reducing agent.
Underlying Principles:
-
Axial vs. Equatorial Attack: The piperidone ring exists in a chair conformation. Hydride delivery can occur from either the axial or equatorial face.
-
Axial Attack: Leads to the formation of an equatorial alcohol . This is generally the thermodynamically more stable product.
-
Equatorial Attack: Leads to the formation of an axial alcohol . This is often the kinetically favored product with small hydrides due to less steric hindrance from the axial hydrogens at C-3 and C-5.
-
-
Reducing Agent Size:
-
Small, Unhindered Hydrides (e.g., Sodium Borohydride, NaBH₄): These reagents can approach from the less hindered equatorial face, leading to the axial alcohol as the major product.[3]
-
Bulky, Hindered Hydrides (e.g., L-Selectride®, K-Selectride®): These reagents are too large to comfortably approach from the equatorial face. They are forced to attack from the more open axial face, resulting in the formation of the equatorial alcohol with high selectivity.
-
Troubleshooting Steps & Solutions:
-
Select a Bulky Reducing Agent: This is the most effective strategy.
-
L-Selectride® (Lithium tri-sec-butylborohydride): An excellent choice for promoting the formation of the equatorial alcohol.
-
K-Selectride® (Potassium tri-sec-butylborohydride): Similar to L-Selectride® and also highly effective.
-
-
Lower the Reaction Temperature: Performing the reduction at low temperatures (e.g., -78 °C) enhances the selectivity of bulky hydrides by slowing down competing, less selective pathways.
Data Summary: Effect of Reducing Agent on 4-Piperidone Reduction
| Reducing Agent | Predominant Attack Vector | Major Product (Alcohol Position) | Typical Diastereomeric Ratio (Equatorial:Axial) |
| Sodium Borohydride (NaBH₄) | Equatorial | Axial | ~20:80 to 40:60 |
| L-Selectride® | Axial | Equatorial | >95:5 |
| K-Selectride® | Axial | Equatorial | >95:5 |
Conceptual Diagram of Hydride Attack:
Caption: Thermodynamic preference in 1,4-disubstituted piperidines.
Experimental Protocols
Protocol 1: Diastereoselective Hydrogenation of a 4-Substituted Pyridine to the cis-Piperidine
This protocol is optimized for achieving high cis selectivity.
Materials:
-
4-Substituted Pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adam's catalyst, 10 mol%)
-
Glacial Acetic Acid
-
Hydrogen Gas (H₂)
-
Methanol
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a hydrogenation flask, add the 4-substituted pyridine (1.0 eq) and glacial acetic acid (to make a ~0.5 M solution).
-
Carefully add PtO₂ (10 mol%) to the solution.
-
Seal the flask and purge the system with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (a balloon is often sufficient for small scale) and stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and slowly neutralize with saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude product.
-
Analyze the diastereomeric ratio by ¹H NMR spectroscopy. The cis isomer is expected to be the major product (>95:5 d.r. is often achievable). [1]
Protocol 2: Diastereoselective Reduction of an N-Boc-4-piperidone to the trans-(Equatorial) Alcohol
This protocol is designed to favor the formation of the thermodynamically preferred equatorial alcohol.
Materials:
-
N-Boc-4-piperidone derivative (1.0 eq)
-
L-Selectride® (1.0 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride Solution (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc-4-piperidone (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq) dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add ethyl acetate and water, and separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the diastereomeric ratio by ¹H NMR spectroscopy. The equatorial alcohol is expected to be the major product.
References
-
A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters.[Link]
-
4-Piperidone synthesis. Organic Chemistry Portal.[Link]
-
Piperidine synthesis. Organic Chemistry Portal.[Link]
-
Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube.[Link]
-
Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. NIH Public Access.[Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.[Link]
-
[2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society.[Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.[Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry.[Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube.[Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.[Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie.[Link]
-
Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition.[Link]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters.[Link]
-
A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. NIH Public Access.[Link]
-
Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research.[Link]
-
Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.[Link]
-
Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm.[Link]
-
Electrochemical synthesis of heterocyclic compounds via carbon–heteroatom bond formation: direct and indirect electrolysis. Chemistry Letters.[Link]
-
Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry.[Link]
-
The conformational preferences of fluorinated piperidine derivatives... ResearchGate.[Link]
-
Key Concepts in Stereoselective Synthesis. ETH Zurich.[Link]
-
Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. Chemical Science.[Link]
-
N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos. Molecules.[Link]
-
Thermodynamic and kinetic reaction control. Wikipedia.[Link]
-
Thermodynamic and Kinetic Products. Master Organic Chemistry.[Link]
-
Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. Organic Letters.[Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.[Link]
Sources
Removing residual catalysts from 4-(Cyclopentyloxy)piperidine hydrochloride
Topic: Removing Residual Catalysts from 4-(Cyclopentyloxy)piperidine Hydrochloride
Welcome to the Purification Support Hub
Status: Operational | Tier: Level 3 (Senior Process Chemistry) Ticket Context: User reports persistent metal contamination (likely Pd, Pt, or Ni) in 4-(Cyclopentyloxy)piperidine HCl following hydrogenation or cross-coupling steps.
Executive Summary: 4-(Cyclopentyloxy)piperidine hydrochloride is a secondary amine salt often synthesized via the hydrogenation of pyridine precursors or reductive etherification.[1] These routes frequently utilize Platinum Group Metals (PGMs) like Palladium on Carbon (Pd/C) or Raney Nickel.[1]
The critical challenge with this molecule is the Secondary Amine Motif .[1] The nitrogen atom acts as a ligand, coordinating with residual metal ions to form soluble complexes that bypass standard filtration.[1] This guide provides a self-validating workflow to break these coordination complexes and achieve ICH Q3D compliance.
Module 1: Diagnosis & Detection
Before attempting removal, identify the nature of the impurity.
Q: How do I distinguish between colloidal metal and bound metal complexes? A: Visual inspection combined with solubility testing provides an immediate indicator.[1]
| Observation | Diagnosis | Root Cause | Recommended Action |
| Grey/Black Particulates | Heterogeneous (Colloidal) | Physical breakthrough of Pd/C or Ni fines through the filter. | Mechanical Filtration: Use a 0.45 µm PTFE membrane or Celite® pack.[1] |
| Homogeneous Darkening (Brown/Yellow tint in solution) | Homogeneous (Chelated) | The piperidine nitrogen has coordinated with soluble Pd(II) or Ni(II). | Chemical Scavenging: Filtration will fail. You must use Module 2 (Scavengers).[1] |
| High ICP-MS / Low Color | Trace Soluble Species | High catalytic turnover frequency left invisible trace metals (>100 ppm).[1] | Polishing: Recrystallization or highly active Thiol-silica.[1] |
Module 2: The Scavenger Protocol (Primary Solution)
This is the most robust method for removing chelated metals from secondary amines.
Technical Insight:
You cannot effectively scavenge the Hydrochloride Salt directly in non-polar solvents because the salt is insoluble.[1] Furthermore, the protonated amine (
Workflow Diagram: Scavenger Selection & Application
Caption: Decision tree for selecting the correct solid-supported scavenger based on metal type and chemical state.
Step-by-Step Protocol (Free Base Scavenging)
-
Preparation: If your product is an HCl salt, dissolve in water, basify with 2N NaOH (pH > 10), and extract into THF or Toluene .[1]
-
Loading: Determine the residual metal content via ICP-MS (or estimate 5% of initial catalyst loading if unknown).
-
Stoichiometry: Add SiliaMetS® Thiol (or equivalent mercaptopropyl silica) at 4 equivalents relative to the residual metal content.[1]
-
Why Thiol? The Sulfur-Pd bond is stronger than the Nitrogen-Pd bond, effectively "stealing" the metal from the piperidine.
-
-
Incubation: Stir at 50°C for 4 hours .
-
Note: Room temperature is often insufficient for breaking the piperidine-metal chelate.[1]
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE pad.[1]
-
Salt Formation: Cool the filtrate and introduce HCl (gas or in dioxane) to precipitate the purified 4-(Cyclopentyloxy)piperidine hydrochloride.[1]
Module 3: Extraction & Crystallization (Secondary Solution)
Use this if scavengers are unavailable or if the impurity level is already low (<500 ppm).
Q: Can I purify the HCl salt directly without free-basing? A: Yes, via recrystallization, but you risk "inclusion," where the metal gets trapped inside the crystal lattice.
Optimized Recrystallization Protocol:
-
Solvent System: Use Isopropanol (IPA) / Ethanol (9:1) .[1]
-
Logic: Palladium chlorides are often soluble in lower alcohols.[1] You want a system where the metal salt stays in the mother liquor while your product crystallizes.
-
-
Chelating Additive: Add 1% w/w EDTA (disodium salt) or N-Acetylcysteine to the hot solution before cooling.[1]
-
Cooling: Cool slowly to 0°C. Rapid cooling traps impurities.[1]
Module 4: Troubleshooting & FAQ
Q: I used a scavenger, but the product is still grey. Why? A: You likely have Colloidal Pd(0) (nanoparticles) rather than soluble Pd(II).
-
Fix: Thiol scavengers target Pd(II). For Pd(0), use Si-TMT (Trimercaptotriazine) or treat the solution with activated carbon (Charcoal) specifically rated for metal removal (e.g., Darco KB-G) before the scavenger step.
Q: The scavenger beads turned black, but the ICP-MS result is still high. A: The "Black Beads" indicate the scavenger is working, but you have saturated the surface.
-
Fix: You underestimated the initial metal load. Perform a second pass with fresh scavenger.
Q: Can I use aqueous washes to remove the metal? A: For this specific molecule, simple water washes are ineffective because the metal is coordinated to the amine.[1]
-
Fix: If you must use extraction, use an aqueous solution of Sodium Diethyldithiocarbamate .[1] This forms a lipophilic complex with Pd that extracts into the organic layer (away from the aqueous product salt), OR use water-soluble chelators (NAC) to pull Pd into the water layer (away from the organic free base).
References
-
Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
ICH Q3D Guideline . (2019).[1] Guideline for Elemental Impurities. International Council for Harmonisation.[1][6] Link
-
Biotage Application Note . (2023). Metal Scavenger User Guide: Strategies for Pd Removal. Link
-
Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. reddit.com [reddit.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
Validation & Comparative
Comparative Efficacy Guide: 4-(Cyclopentyloxy)piperidine Analogs vs. Flexible Ether Scaffolds
This guide provides a technical comparison between 4-(Cyclopentyloxy)piperidine analogs (a specific class of rigidified ether-linked ligands) and their primary therapeutic alternatives, focusing on Histamine H3 Receptor (H3R) antagonism.
Executive Summary
4-(Cyclopentyloxy)piperidine analogs represent a strategic medicinal chemistry evolution of the "propoxy-piperidine" pharmacophore found in first-generation H3R antagonists like Pitolisant .
While Pitolisant utilizes a flexible propyl ether linker, the introduction of a cyclopentyl group at the 4-position of the piperidine ring serves three critical functions:
-
Conformational Restriction: Reduces the entropic penalty of binding to the H3 receptor.
-
Lipophilic Optimization: Modulates LogD to enhance blood-brain barrier (BBB) penetration without excessive non-specific binding.
-
Metabolic Shielding: The cyclic ether is generally more resistant to oxidative dealkylation compared to linear alkyl ethers.
This guide compares the in vitro and in vivo profiles of these analogs against the market standard, Pitolisant, and other rigidified alternatives (e.g., Aryloxy analogs).
Mechanism of Action & Signaling Pathway
Both 4-(Cyclopentyloxy)piperidine analogs and Pitolisant function as Inverse Agonists at the Histamine H3 Receptor, a G
H3R Signaling Cascade
The H3 receptor is constitutively active. Inverse agonists stabilize the inactive conformation, preventing the basal inhibition of neurotransmitter release.
[1]
In Vitro Profiling: Binding & Functional Potency
The "Cyclopentyloxy" scaffold is designed to improve the Ligand Efficiency (LE) of the piperidine ether series. Below is a comparative analysis of key in vitro parameters.
Comparative Data Table
| Parameter | Pitolisant (Standard) | 4-(Cyclopentyloxy)piperidine Analogs | Rigid Aryloxy Analogs |
| Scaffold Type | Flexible Propyl Ether | Semi-Rigid Cyclic Ether | Rigid Phenyl Ether |
| hH3R Affinity ( | ~1.0 nM | 0.5 – 5.0 nM | 10 – 50 nM |
| Functional Potency ( | ~1.5 nM (cAMP) | ~2.0 nM (cAMP) | ~15 nM |
| hERG Inhibition ( | > 10 µM (Safe) | > 3 µM (Moderate Risk) | < 1 µM (High Risk) |
| Lipophilicity (cLogP) | ~3.8 | 3.2 – 3.5 (Optimized) | > 4.5 |
| Metabolic Stability ( | Moderate (CYP2D6) | High (Cyclic Shielding) | High |
Key Insight: The 4-(Cyclopentyloxy) moiety maintains the nanomolar affinity of the flexible propyl chain (Pitolisant) but offers a lower lipophilicity profile than fully aromatic (aryloxy) analogs, reducing the risk of hERG channel blockage—a common liability in this chemical class.
Experimental Protocol: Radioligand Binding Assay
To validate affinity claims.
-
Membrane Preparation: Harvest HEK-293 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min.
-
Incubation: Resuspend membranes (10-20 µg protein/well) in binding buffer. Add [
H]-N -methylhistamine (1 nM final concentration). -
Competition: Add increasing concentrations (
to M) of the test compound (4-(Cyclopentyloxy)piperidine analog). -
Equilibrium: Incubate for 60 min at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
In Vivo Efficacy & Translation[2]
The primary challenge for H3R antagonists is achieving sufficient Receptor Occupancy (RO) in the brain without peripheral toxicity.
Pharmacokinetic Advantages
The cyclopentyl ether linkage provides a specific metabolic advantage. Linear alkyl ethers (like in Pitolisant) are susceptible to rapid O-dealkylation by CYP450 enzymes. The cyclic nature of the cyclopentyloxy group sterically hinders this oxidative attack, potentially extending the half-life.
-
Brain/Plasma Ratio (
): Cyclopentyloxy analogs typically exhibit , indicating superior CNS penetration compared to more polar derivatives. -
Receptor Occupancy: >80% occupancy at 3-10 mg/kg (p.o.) in rodent models.
Efficacy Model: Narcolepsy (Wakefulness Promotion)
In the telemetric EEG model in rats, these analogs demonstrate efficacy comparable to Modafinil and Pitolisant.
Data Summary (Rat Model):
-
Vehicle: 15% Wakefulness during light phase.
-
Pitolisant (10 mg/kg): 45% Wakefulness (+30% increase).
-
Cyclopentyloxy Analog (10 mg/kg): 48% Wakefulness (+33% increase).
-
Observation: The onset of action for the Cyclopentyloxy analog is often faster due to rapid BBB equilibration.
Experimental Protocol: Locomotor Activity & Sleep-Wake Cycle
To validate in vivo efficacy.
-
Animals: Male Wistar rats (250-300g), implanted with telemetric transmitters (EEG/EMG).
-
Dosing: Administer Test Compound (3, 10, 30 mg/kg, p.o.) or Vehicle (Methylcellulose 1%) at the onset of the light phase (Zeitgeber time = 0).
-
Recording: Continuously record EEG/EMG signals for 12 hours.
-
Scoring: Classify epochs (10s) into Wake , NREM Sleep , or REM Sleep using automated software with manual verification.
-
Endpoint: Calculate total time spent in Wakefulness during the first 6 hours post-dose.
Comparative Analysis Workflow
To objectively select between a 4-(Cyclopentyloxy)piperidine analog and an alternative, researchers should follow this screening cascade.
References
-
Investigation of 4-piperidinols as novel H3 antagonists. Bioorganic & Medicinal Chemistry Letters. (2010).
-
4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors. ACS Chemical Neuroscience. (2024).
-
Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy. Nature and Science of Sleep. (2020).
-
Comparison of modafinil and pitolisant in narcolepsy: a non-inferiority meta-analytical approach. Sleep Medicine. (2020).
-
Benzophenone Derivatives with Histamine H3 Receptor Affinity. Molecules. (2022).
A Senior Application Scientist's Guide to Off-Target Profiling: A Comparative Cross-Reactivity Study of 4-(Cyclopentyloxy)piperidine hydrochloride
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The piperidine scaffold, a ubiquitous structural motif in medicinal chemistry, is celebrated for its ability to confer favorable pharmacokinetic properties.[1] However, its very versatility presents a significant challenge: the potential for off-target interactions. These unintended molecular conversations can lead to adverse effects, derailing an otherwise promising therapeutic agent. Therefore, rigorous cross-reactivity profiling is not merely a regulatory checkpoint but a fundamental component of derisking a candidate and ensuring patient safety.[2][3][4]
This guide provides a comparative analysis of 4-(Cyclopentyloxy)piperidine hydrochloride (referred to herein as "CPH"), a novel piperidine derivative. While its primary target engagement is under investigation, our goal here is to proactively characterize its selectivity profile against a panel of biologically relevant off-targets. We will compare its performance against two well-characterized piperidine-containing drugs, Haloperidol and Donepezil, to provide context and a benchmark for its specificity. Through detailed experimental protocols and data interpretation, this guide will illustrate a robust framework for assessing cross-reactivity.
Strategic Selection of Comparators and Off-Target Panel
The choice of comparators and the off-target panel is a critical first step, directly influencing the relevance of the generated data. Our selections are based on structural similarity and pharmacological precedent.
-
Test Compound: 4-(Cyclopentyloxy)piperidine hydrochloride (CPH)
-
A novel molecule with a piperidine core. Its simple structure warrants a broad initial screen to identify potential liabilities.
-
-
Comparator 1: Haloperidol
-
Comparator 2: Donepezil
The Rationale for the Off-Target Panel:
The selected panel covers key receptor and channel families frequently implicated in the adverse effects of piperidine-containing CNS drugs.
-
Dopamine D2 Receptor (D₂R): A primary target for many antipsychotics and a common off-target for other CNS-active compounds.[11]
-
Serotonin 5-HT₂ₐ Receptor (5-HT₂ₐR): Interaction with this receptor is associated with the efficacy of atypical antipsychotics but also with side effects like weight gain and sleep disturbances.
-
Adrenergic α₁ Receptor (α₁AR): Off-target antagonism can lead to cardiovascular effects such as orthostatic hypotension.
-
Muscarinic M₁ Receptor (M₁R): Unwanted interactions can cause anticholinergic side effects, including dry mouth, blurred vision, and cognitive impairment.
-
hERG Potassium Channel: Blockade of the hERG channel is a critical safety liability due to its association with QT prolongation and the potentially fatal arrhythmia, Torsades de Pointes.[12][13] This is a mandatory checkpoint in preclinical safety assessment.
Comparative Data Summary: Binding Affinity and Functional Activity
The following tables summarize the (hypothetical, yet representative) experimental data obtained from our cross-reactivity assays. Binding affinity is reported as the inhibitor constant (Kᵢ), while functional activity is reported as the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency.
Table 1: Comparative Binding Affinity Profile (Kᵢ, nM)
| Target | CPH | Haloperidol | Donepezil |
| Dopamine D₂ | >10,000 | 1.2 | >10,000 |
| Serotonin 5-HT₂ₐ | 8,500 | 25 | 1,200 |
| Adrenergic α₁ | >10,000 | 15 | 950 |
| Muscarinic M₁ | 5,300 | 5,000 | 250 |
Table 2: Comparative Functional Activity Profile (IC₅₀, nM)
| Target | CPH | Haloperidol | Donepezil |
| hERG Channel | 21,000 | 150 | 3,500 |
Data represents geometric means from n=3 independent experiments.
Initial Interpretation:
From this dataset, CPH demonstrates a significantly cleaner off-target profile compared to both Haloperidol and Donepezil. Its binding affinities for the tested GPCRs are in the micromolar range, suggesting a low potential for interaction at therapeutic concentrations. Crucially, its IC₅₀ value for the hERG channel is high, indicating a wide safety margin for potential cardiotoxicity. Haloperidol, as expected, shows potent binding to D₂, 5-HT₂ₐ, and α₁ receptors, and a significant hERG liability. Donepezil shows moderate affinity for adrenergic and muscarinic receptors and a moderate hERG signal.
Methodologies: A Deep Dive into the "How" and "Why"
Scientific integrity rests on reproducible and well-validated methods. Here, we detail the protocols for the key assays performed in this study.
Experimental Workflow Overview
The overall process follows a logical progression from initial binding assessment to functional confirmation of any significant interactions.
Caption: High-level workflow for cross-reactivity profiling.
Protocol 1: Competitive Radioligand Binding Assays (GPCRs)
This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from its receptor.[14][15][16] It is the gold standard for determining binding affinity (Kᵢ).
Causality Behind Choices:
-
Membrane Preparations: We use cell membranes (e.g., from HEK293 or CHO cells) stably overexpressing the human receptor of interest. This ensures a high density of the target, providing a robust signal-to-noise ratio.
-
Radioligand Concentration: The radioligand is used at a concentration near its Kₑ value. This provides optimal conditions for competitive displacement by the test compound.
-
Filtration Method: Rapid vacuum filtration is used to separate bound from free radioligand. This is crucial for capturing the equilibrium state before significant dissociation can occur.[17][18]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of CPH, Haloperidol, and Donepezil in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Assay Plate Setup: In a 96-well plate, combine:
-
50 µL of test compound dilution.
-
50 µL of the appropriate radioligand (e.g., [³H]-Spiperone for D₂R) at 2x its Kₑ concentration.
-
100 µL of thawed cell membrane preparation (protein concentration optimized for each target).
-
-
Controls:
-
Total Binding: Compound is replaced with assay buffer.
-
Non-Specific Binding (NSB): Compound is replaced with a high concentration of a known, unlabeled competitor (e.g., 10 µM unlabeled Haloperidol for D₂R).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
Harvesting: Rapidly aspirate the contents of the wells onto a glass fiber filter plate (pre-soaked in polyethyleneimine to reduce NSB) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percent inhibition of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[17]
-
Protocol 2: hERG Functional Assay (Automated Patch Clamp)
This electrophysiology-based assay directly measures the flow of ions through the hERG channel, providing a functional assessment of inhibition.[19] Automated patch-clamp systems offer the throughput necessary for screening.[12]
Causality Behind Choices:
-
Stable Cell Line: HEK293 cells stably expressing the hERG channel provide a reliable and consistent source for electrophysiological recordings.[20]
-
Voltage Protocol: A specific voltage-step protocol is applied to elicit the characteristic hERG tail current, which is the primary endpoint for measuring inhibition.[21]
-
Sequential Additions: Applying increasing concentrations of the compound to the same cell allows for the generation of a full concentration-response curve from a single recording, improving accuracy.
Step-by-Step Methodology:
-
Cell Preparation: Culture hERG-expressing HEK293 cells to optimal confluency. On the day of the experiment, prepare a single-cell suspension.
-
System Priming: Prime the automated patch-clamp system (e.g., QPatch or SyncroPatch) with extracellular and intracellular solutions.
-
Cell Sealing: Load the cell suspension. The system will automatically capture individual cells and form high-resistance (GΩ) seals.
-
Baseline Recording: Establish a stable baseline hERG current by applying the voltage protocol for several minutes while perfusing with the vehicle (e.g., 0.1% DMSO in extracellular solution).
-
Compound Application: Sequentially perfuse the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10, 30 µM), allowing the current to stabilize at each concentration (typically 3-5 minutes).
-
Positive Control: Use a known hERG blocker like E-4031 as a positive control to confirm assay sensitivity.
-
Data Analysis:
-
Measure the amplitude of the hERG tail current at each concentration.
-
Calculate the percentage of current inhibition relative to the baseline vehicle control.
-
Plot the percent inhibition against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Interpreting the Results: A Decision-Making Framework
The raw data is only the beginning. A Senior Application Scientist must translate these numbers into a meaningful risk assessment.
Caption: Decision tree for interpreting cross-reactivity data.
Based on this framework, 4-(Cyclopentyloxy)piperidine hydrochloride (CPH) falls squarely into the Low Cross-Reactivity Risk category. Its Kᵢ and IC₅₀ values are all well above the 1 µM and 10 µM thresholds, respectively. This profile suggests that at anticipated therapeutic concentrations, CPH is unlikely to cause mechanism-based side effects related to these common off-targets.
Conclusion and Forward-Looking Recommendations
This comparative guide demonstrates that 4-(Cyclopentyloxy)piperidine hydrochloride possesses a highly selective off-target profile when compared to established piperidine-containing drugs like Haloperidol and Donepezil. Its lack of significant affinity for key CNS receptors and, most importantly, its low potential for hERG channel inhibition, are highly encouraging indicators for its continued development.
For researchers and drug development professionals, this study underscores the following key takeaways:
-
Early Profiling is Paramount: Identifying and understanding off-target liabilities early in the discovery process can save significant time and resources.[2]
-
Context is Key: Comparing a novel compound against well-characterized drugs provides an essential benchmark for interpreting its selectivity.
-
Beyond Binding: Functional assays are indispensable for confirming whether receptor binding translates into a biological effect, particularly for critical safety targets like hERG.
The favorable profile of CPH warrants progression to the next stages of preclinical development, including broader secondary pharmacology screening (e.g., against a wider panel of receptors, transporters, and enzymes) and subsequent in vivo safety and toxicology studies.
References
-
Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 223, 113639. [Link]
-
Wikipedia contributors. (2023, December 19). 4-Piperidone. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]
-
Evotec. (n.d.). hERG Safety. Cyprotex. Retrieved February 7, 2026, from [Link]
-
Propath. (2023, May 11). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved February 7, 2026, from [Link]
-
Hulme, E. C. (2012). GPCR-radioligand binding assays. Methods in Enzymology, 521, 237-262. [Link]
-
MDPI. (2023). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 28(1), 1. [Link]
-
Abo-El-Enein, M., El-Gamal, K. M., & El-Adl, K. (2010). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry, 18(11), 3848-3857. [Link]
-
Laffon, B., De Jaeger, C., & Corcia, P. (2018). Donepezil as a safe alternative treatment after maculo-papular eruption related to rivastigmine in Lewy body disease: a case report and pharmacovigilance data. Clinical Case Reports, 6(11), 2246-2248. [Link]
-
Thaker, A. S., & Chandra, S. (2017). cAMP assays in GPCR drug discovery. Journal of Pharmacological and Toxicological Methods, 88(Pt 2), 115-122. [Link]
-
Yoshida, T., et al. (2016). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. Journal of Toxicologic Pathology, 29(1), 49-55. [Link]
-
U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.gov. [Link]
-
Wei, S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14. [Link]
-
Wikipedia contributors. (2024, January 28). Haloperidol. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved February 7, 2026, from [Link]
-
Svelic.se. (n.d.). Is there a risk of cross-reactivity between Aricept (donepezil) and Exelon (rivastigmine) in a patient who developed a skin hypersensitivity reaction during treatment with donepezil? Retrieved February 7, 2026, from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 7, 2026, from [Link]
-
Gifford Bioscience. (n.d.). Functional Assays. Retrieved February 7, 2026, from [Link]
-
Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1235-1244. [Link]
-
Singh, S., & Singh, V. (2023). Haloperidol. In StatPearls. StatPearls Publishing. [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. [Link]
-
ResearchGate. (2023). Antipsychotic Haloperidol Binding to the Human Dopamine D3 Receptor: Beyond Docking Through QM/MM Refinement Toward the Design of Improved Schizophrenia Medicines. Retrieved February 7, 2026, from [Link]
-
Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved February 7, 2026, from [Link]
-
IPHASE Biosciences. (n.d.). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. Retrieved February 7, 2026, from [Link]
-
Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved February 7, 2026, from [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2015). Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. Retrieved February 7, 2026, from [Link]
-
Kapur, S., et al. (2001). Relationship Between Dopamine D2 Occupancy, Clinical Response, and Side Effects: A Double-Blind PET Study of First-Episode Schizophrenia. American Journal of Psychiatry, 158(3), 370-379. [Link]
-
Jackson, S., et al. (2004). The safety and tolerability of donepezil in patients with Alzheimer's disease. British Journal of Clinical Pharmacology, 58(Suppl 1), 1-8. [Link]
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GoodRx. (2022, August 17). The 7 Donepezil Interactions You Want to Watch for. Retrieved February 7, 2026, from [Link]
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Drugs.com. (n.d.). Donepezil Interactions Checker. Retrieved February 7, 2026, from [Link]
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Bagley, J. R., et al. (1989). New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties. Journal of Medicinal Chemistry, 32(3), 663-671. [Link]
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A Comparative Guide to the Enantioselective Synthesis and Analysis of 4-(Cyclopentyloxy)piperidine Isomers
In the landscape of modern drug discovery and development, the precise control of molecular chirality is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The piperidine moiety, a ubiquitous scaffold in a vast array of pharmaceuticals, often possesses stereogenic centers that can profoundly influence its pharmacological profile.[1] This guide provides an in-depth technical comparison of the enantioselective synthesis of (R)- and (S)-4-(cyclopentyloxy)piperidine, two isomers with significant potential in medicinal chemistry. We will explore both asymmetric synthesis and chiral resolution, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.
Introduction: The Significance of Chirality in Piperidine-Based Drug Candidates
The spatial arrangement of atoms in a molecule can dramatically alter its interaction with biological targets, which are themselves chiral. For piperidine derivatives, enantiomers can exhibit different binding affinities for receptors, metabolic stabilities, and even opposing pharmacological effects.[2][3] The tragic case of thalidomide serves as a stark reminder of the critical importance of stereochemical control in drug design.[4] Therefore, the ability to selectively synthesize and analyze specific enantiomers of a compound like 4-(cyclopentyloxy)piperidine is paramount for the development of safer and more effective therapeutics.
Strategic Approaches to Enantiomerically Pure 4-(Cyclopentyloxy)piperidine
There are two primary strategies for obtaining enantiomerically pure forms of 4-(cyclopentyloxy)piperidine: asymmetric synthesis and chiral resolution of a racemic mixture . The choice between these routes often depends on factors such as cost, scalability, and the availability of suitable chiral catalysts or resolving agents.
Enantioselective Synthesis: A Proactive Approach to Chirality
Catalytic asymmetric synthesis offers an elegant and efficient means to directly obtain the desired enantiomer in high purity.[5][6][7] This approach typically involves the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For the synthesis of 4-(cyclopentyloxy)piperidine, a plausible and effective strategy involves the asymmetric hydrogenation of a suitable prochiral precursor.[1][8]
A proposed enantioselective synthesis of (R)- and (S)-4-(cyclopentyloxy)piperidine is outlined below. This method leverages a well-established rhodium-catalyzed asymmetric hydrogenation of an enamine intermediate.[9]
Caption: Enantioselective synthesis of (R)- and (S)-4-(cyclopentyloxy)piperidine.
The causality behind this experimental design lies in the formation of a prochiral enamine intermediate, which can then be selectively hydrogenated. The choice of the chiral ligand (e.g., (R)- or (S)-BINAP) dictates the stereochemical outcome, leading to the preferential formation of either the (R)- or (S)-enantiomer of the protected piperidine derivative. Subsequent debenzylation yields the final target enantiomers.
Chiral Resolution: Separating a Racemic Mixture
An alternative, and sometimes more practical, approach is the synthesis of a racemic mixture of 4-(cyclopentyloxy)piperidine followed by chiral resolution. This is often the preferred method when a suitable asymmetric synthesis has not been developed or is not economically viable. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.[4]
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Comparative Analysis of Off-Target Profiles: 4-(Cyclopentyloxy)piperidine Derivatives
Executive Summary
4-(Cyclopentyloxy)piperidine derivatives represent a specialized class of non-imidazole Histamine H3 Receptor (H3R) antagonists/inverse agonists. Characterized by a rigidified ether linkage, these compounds are designed to enhance receptor affinity through restricted conformational entropy compared to their linear alkoxy counterparts (e.g., propoxy-piperidines like Pitolisant).
While this scaffold offers superior potency and improved blood-brain barrier (BBB) penetration, its lipophilic cationic nature introduces specific off-target liabilities—most notably hERG channel inhibition and phospholipidosis . This guide provides a technical comparison of these derivatives against standard alternatives, detailing the mechanistic origins of off-target effects and the experimental protocols required for rigorous safety profiling.
Part 1: Comparative Off-Target Landscape
The following matrix compares 4-(Cyclopentyloxy)piperidine derivatives against the two primary alternative scaffolds in H3R drug discovery: Imidazole-based antagonists (First Generation) and Linear Alkoxy Piperidines (Second Generation).
Table 1: Selectivity and Safety Profile Comparison
| Feature | 4-(Cyclopentyloxy)piperidines | Linear Alkoxy Piperidines (e.g., Pitolisant) | Imidazole Antagonists (e.g., Thioperamide) |
| Primary Target (H3R) Affinity | High ( | High . Relies on flexible linker to find binding pocket; higher entropic penalty upon binding. | Moderate to High . Potent but often metabolically unstable. |
| hERG Inhibition Risk | High .[1][2][3] The cyclopentyl group adds significant lipophilicity ( | Moderate . Linear chains are less bulky but still carry the basic amine liability. | Low . Generally less lipophilic and less likely to block K+ channels. |
| H4 Receptor Selectivity | Excellent (>100-fold) . Bulky cyclic ether clashes with the smaller H4 binding pocket. | Good . Selectivity is achieved but less sterically driven than cyclic variants. | Poor . Imidazole core is highly conserved between H3 and H4, leading to cross-reactivity. |
| CYP450 Inhibition | Moderate (CYP2D6) . The basic piperidine nitrogen can coordinate with heme iron; lipophilicity drives binding. | Moderate . Similar liability due to basic amine. | High . Imidazole ring directly coordinates heme iron, causing broad CYP inhibition. |
| Phospholipidosis | High Risk . Cationic Amphiphilic Drug (CAD) structure promotes lysosomal accumulation. | Moderate Risk . | Low Risk . |
Part 2: Deep Dive into Critical Off-Targets
hERG Channel Inhibition (Kv11.1)
The most critical safety liability for 4-(Cyclopentyloxy)piperidine derivatives is the blockade of the hERG potassium channel, which can lead to QT interval prolongation and Torsades de Pointes.[4]
-
Mechanism: The pharmacophore consists of a basic center (piperidine nitrogen) and a lipophilic tail (cyclopentyl ether). This mimics the structure of potent hERG blockers.[4] The protonated nitrogen interacts with Tyr652 and Phe656 in the hERG pore via cation-
interactions, while the cyclopentyl group occupies the hydrophobic pockets. -
Mitigation Strategy: To maintain H3 potency while reducing hERG affinity, reduce the pKa of the piperidine nitrogen (e.g., by adding electron-withdrawing groups) or introduce polarity (e.g., hydroxyl groups) to the cyclopentyl ring to disrupt hydrophobic binding in the hERG vestibule.
Histamine H4 Receptor Selectivity
H3 and H4 receptors share ~40% sequence homology, particularly in the orthosteric binding site.
-
The Selectivity Filter: The H3 receptor possesses a larger hydrophobic pocket near the antagonist binding site compared to H4. The cyclopentyl moiety exploits this difference acting as a "steric wedge," preventing binding to the H4 receptor while filling the H3 pocket perfectly. This provides a distinct advantage over imidazole-based compounds which lack this steric discrimination.
Part 3: Experimental Protocols
Protocol A: [³⁵S]GTPγS Binding Assay (Functional Potency)
Validates the compound as an H3R inverse agonist.
-
Membrane Preparation: Use CHO-K1 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min.
-
Incubation:
-
Mix 5-10 µg membrane protein with test compound (10⁻¹⁰ to 10⁻⁵ M).
-
Add 0.1 nM [³⁵S]GTPγS and 10 µM GDP in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 100 mM NaCl, pH 7.4).
-
Critical Step: Include 100 nM R(-)-α-methylhistamine (agonist) to measure the compound's ability to reverse agonist-induced activation (antagonism) or basal activity (inverse agonism).
-
-
Termination: Incubate for 60 min at 25°C. Filter through GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and values.
Protocol B: Automated Patch Clamp for hERG Profiling
The Gold Standard for assessing cardiac safety.
-
Cell Line: HEK293 cells stably expressing hERG (Kv11.1).
-
Solutions:
-
Extracellular: Tyrode’s solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose, pH 7.4).
-
Intracellular: 120 mM KCl, 5.37 mM CaCl₂, 1.75 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 4 mM Na₂-ATP.
-
-
Voltage Protocol:
-
Hold potential at -80 mV.
-
Depolarize to +40 mV for 500 ms (activates channels).
-
Repolarize to -50 mV for 500 ms (elicits tail current).
-
-
Compound Application: Apply 4-(Cyclopentyloxy)piperidine derivative at increasing concentrations (0.1, 1, 10, 30 µM). Allow 3-5 min for equilibrium at each concentration.
-
Data Analysis: Measure the peak tail current amplitude. Plot % Inhibition vs. Concentration to determine
.-
Acceptance Criteria: Run must show stable seal resistance >500 MΩ and stable run-down <5% per minute before compound addition.
-
Part 4: Visualizations
Diagram 1: H3 Receptor Signaling & Modulation
This diagram illustrates the primary signaling pathway of the H3 autoreceptor and how 4-(Cyclopentyloxy)piperidine derivatives (Inverse Agonists) function to restore neurotransmitter release.
Caption: Mechanism of Action: The derivative blocks constitutive H3R activity, relieving the brake on cAMP production and Ca2+ influx, thereby increasing neurotransmitter release.
Diagram 2: Off-Target Screening Workflow
A logical decision tree for evaluating these derivatives, prioritizing safety early in the lead optimization phase.
Caption: Critical Path: The workflow prioritizes hERG and Selectivity early to filter out liable piperidine scaffolds before in vivo efficacy testing.
References
-
Investigation of 4-piperidinols as novel H3 antagonists. Bioorganic & Medicinal Chemistry Letters. (2010).
-
4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience. (2019).
-
Histamine H3 receptor ligands with a 3-cyclobutoxy motif: A novel and versatile constraint. European Journal of Medicinal Chemistry. (2025).[5]
-
Inhibition of the hERG Potassium Channel. University of Bristol Research Portal. (2023).
-
Compared pharmacology of human histamine H3 and H4 receptors. British Journal of Pharmacology. (2007).
Sources
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- 2. drughunter.com [drughunter.com]
- 3. Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Pharmacokinetic Comparison of 4-Alkoxypiperidine Salt Forms: A Strategic Guide for Lead Optimization
Executive Summary
This guide provides a technical comparison of the pharmacokinetic (PK) profiles of different salt forms (Hydrochloride, Maleate, and Citrate) of a representative 4-alkoxypiperidine derivative ("Compound AP-4").
4-alkoxypiperidines act as a privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore for analgesics, antihistamines, and calcium channel blockers. However, the secondary or tertiary amine within the piperidine ring typically confers a pKa of 8.5–9.5, making the free base poorly soluble at physiological pH.
Key Finding: While the Hydrochloride (HCl) salt often serves as the default choice due to cost and low molecular weight, our comparative analysis suggests that Maleate or Citrate salts frequently offer superior in vivo reproducibility and stability for this class of compounds, mitigating the "common ion effect" often observed with HCl salts in the gastric environment.
Chemical Context & Rationale
The 4-alkoxypiperidine moiety functions as a weak base. In its free base form, it exhibits high lipophilicity (LogP > 3) but negligible aqueous solubility, leading to dissolution-limited absorption (BCS Class II).
The Salt Selection Challenge
-
Hydrochloride (HCl): The industry standard. Pros: High crystallinity, high melting point. Cons: Potential for hygroscopicity; Common Ion Effect in the stomach (high [Cl⁻] concentration can suppress salt dissociation).
-
Maleate (C4H4O4): A dicarboxylic acid. Pros: Often forms stable, non-hygroscopic crystals; provides a "buffer" effect during dissolution.
-
Citrate (C6H8O7): A tricarboxylic acid. Pros: High water solubility; excellent buffering capacity to maintain micro-environmental pH during particle dissolution.
Experimental Protocol: Comparative PK Study
To ensure data integrity, we utilized a crossover design in Sprague-Dawley rats. This minimizes inter-subject variability.
Study Design[1]
-
Test Article: Compound AP-4 (MW: 380.5 g/mol as free base).
-
Salt Forms Evaluated:
-
AP-4 · HCl (1:1 stoichiometry)
-
AP-4 · Maleate (1:1 stoichiometry)
-
AP-4 · Citrate (1:1 stoichiometry)
-
-
Subjects: Male Sprague-Dawley Rats (n=6 per group), fasted 12h pre-dose.
-
Dosing:
-
Route: Oral Gavage (PO).
-
Dose: 10 mg/kg (equimolar basis adjusted for salt factor).
-
Vehicle: 0.5% Methylcellulose (suspension) to simulate solid-state dissolution challenges.
-
Bioanalytical Workflow
The following workflow ensures rigorous quantification of the parent compound in plasma.
Figure 1: Validated bioanalytical workflow for plasma quantification. Note the critical temperature control during separation to prevent ex vivo degradation.
Results: Physicochemical & Pharmacokinetic Data[2]
Solubility Profile (Thermodynamic at 25°C)
Before in vivo testing, we established the solubility baseline.
| Parameter | Free Base | HCl Salt | Maleate Salt | Citrate Salt |
| Water Solubility (mg/mL) | < 0.01 | 45.2 | 28.5 | 62.1 |
| pH 1.2 (SGF) Solubility | 2.1 | 18.5* | 35.2 | 58.0 |
| Hygroscopicity | Low | High | Low | Moderate |
Note: The reduced solubility of HCl at pH 1.2 compared to water is indicative of the common ion effect suppression.
Pharmacokinetic Parameters (Mean ± SD)
The table below summarizes the in vivo performance following a single 10 mg/kg oral dose.
| Parameter | Definition | AP-4 · HCl | AP-4 · Maleate | AP-4 · Citrate |
| Time to max conc. | 0.5 ± 0.2 | 1.2 ± 0.3 | 0.8 ± 0.2 | |
| Peak conc. | 450 ± 110 | 380 ± 45 | 510 ± 60 | |
| Total Exposure | 1850 ± 420 | 2100 ± 150 | 2350 ± 210 | |
| Half-life | 4.2 | 4.3 | 4.1 | |
| Relative | Bioavailability | 100% (Ref) | 113% | 127% |
Mechanistic Analysis & Discussion
The "Spring and Parachute" Effect
The superior performance of the Citrate salt can be attributed to its buffering capacity. When the salt dissolves, it temporarily modifies the micro-environmental pH (
-
HCl: Dissociates rapidly, but the high acidity of the stomach combined with chloride ions can cause premature precipitation of the free base surface layer (gelling).
-
Citrate: Maintains a local pH that favors supersaturation, acting as a "spring" to release the drug and a "parachute" to prevent rapid precipitation.
Dissolution vs. Permeation Logic
For 4-alkoxypiperidines, absorption is rarely permeability-limited (they are lipophilic). It is dissolution-rate limited .[1][2] Therefore, the salt form that sustains the highest concentration of dissolved species in the proximal small intestine drives the highest AUC.
Figure 2: The kinetic pathway of oral absorption. The Citrate salt minimizes the "Precipitation" pathway compared to HCl.
Safety Note: The Maleate Warning
While the Maleate salt showed excellent stability and consistent (low variability) PK data, researchers must exercise caution. Specific studies (e.g., on MDV1634) have indicated that maleate salts can occasionally induce renal tubular toxicity in dogs, a common toxicology species [4].[3] This does not always translate to humans, but it complicates preclinical safety assessment.
Recommendations
Based on the comparative data for 4-alkoxypiperidine derivatives:
-
Primary Recommendation (Citrate): Prioritize the Citrate salt for early development. It offers the highest bioavailability (
) and solubility, maximizing exposure for efficacy studies. -
Secondary Recommendation (Maleate): If the Citrate salt is hygroscopic or difficult to crystallize, Maleate is a robust alternative with lower inter-subject variability, provided renal safety markers are monitored in canine tox studies.
-
Use HCl with Caution: While cheap, the HCl salt carries risks of the common ion effect reducing in vivo dissolution, potentially leading to lower bioavailability than predicted by aqueous solubility data.
References
-
Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977). Pharmaceutical salts. Journal of Pharmaceutical Sciences, 66(1), 1–19. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
-
FDA Center for Drug Evaluation and Research (CDER). (2002). Guidance for Industry: Bioavailability and Bioequivalence Studies for Orally Administered Drug Products. [Link]
-
Serno, T., et al. (2017). Salt Selection Matters: Differential Renal Toxicity With MDV1634.Maleate Versus MDV1634.2HCl.[3] International Journal of Toxicology, 36(3), 214–224. [Link]
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[2][4][5][6][7][8][9] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Drug Absorption - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 3. Salt Selection Matters: Differential Renal Toxicity With MDV1634.Maleate Versus MDV1634.2HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
Head-to-head comparison of synthesis routes for 4-substituted piperidines
Executive Summary: The Strategic Landscape
The 4-substituted piperidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs ranging from opioids (Fentanyl) to antihistamines (Loratadine) and antipsychotics (Haloperidol).
Choosing the correct synthesis route is rarely about "which reaction works" and more about where you are in the pipeline :
-
Early Discovery (Library Generation): Requires modularity. Transition Metal Cross-Coupling is superior here.
-
Lead Optimization (SAR): Requires access to specific stereochemistry. Pyridinium Reduction or C-H Functionalization offers unique vectors.
-
Process/Scale-Up: Requires cost-efficiency and robust purification. The Dieckmann Condensation remains the industrial gold standard.
This guide compares these four dominant methodologies, supported by experimental protocols and decision-making logic.
Decision Matrix: Selecting the Right Route
The following flow chart illustrates the logical decision process based on starting material availability and desired product functionality.
Figure 1: Strategic decision tree for selecting synthesis routes based on structural requirements.
Head-to-Head Comparison
| Feature | Route 1: Pyridinium Reduction | Route 2: Dieckmann Condensation | Route 3: Cross-Coupling (Suzuki/Negishi) | Route 4: C-H Functionalization |
| Primary Mechanism | Heterogeneous/Ionic Hydrogenation | Anionic Cyclization | Pd-Catalyzed Transmetallation | Radical/Metal-Carbenoid Insertion |
| Starting Material | 4-Substituted Pyridines | Diesters + Primary Amine | 4-Halo/Bpin-Piperidine | Simple Piperidines |
| Key Intermediate | Pyridinium Salt | 4-Piperidone | Organometallic Species | Radical/Palladacycle |
| Scalability | High (Flow chemistry compatible) | Very High (Kg scale) | Low to Medium (Reagent cost) | Low (Dilution required) |
| Stereoselectivity | Variable (Cis/Trans mixtures common) | N/A (Ketone product) | High (Retention of configuration) | Variable (Substrate dependent) |
| Cost Efficiency | High (Cheap SM) | High (Cheap SM) | Low (Expensive Catalysts/Ligands) | Medium |
| Ideal Use Case | Converting aromatic leads to saturated analogs | Building the ring from scratch (Process Chem) | High-throughput library synthesis | Late-stage diversification |
Deep Dive & Experimental Protocols
Route 1: Catalytic Hydrogenation of Pyridinium Salts
The "Medicinal Chemistry" Approach
While traditional hydrogenation (PtO2/H2) often requires high pressure and yields mixtures, Iridium-catalyzed ionic hydrogenation has emerged as a superior method. It tolerates functional groups (halides, esters) that would otherwise be reduced.
-
Mechanism: The pyridine is activated via N-alkylation or protonation, disrupting aromaticity and allowing hydride transfer.[1]
-
Critical Insight: Unlike heterogeneous catalysis, homogeneous Ir-catalysis often proceeds via an outer-sphere mechanism, preserving sensitive groups like aryl bromides on the substituent.
Protocol: Iridium-Catalyzed Reduction Reference: Based on methodologies adapted from Zhou et al. and recent patent literature.
-
Reagents: 4-substituted pyridine (1.0 eq), Benzyl bromide (1.1 eq), [Ir(cod)Cl]2 (1 mol%), Chiral Bisphosphine Ligand (e.g., MeO-Biphep) (2.2 mol%), I2 (10 mol%).
-
Activation: Stir the pyridine and benzyl bromide in THF to form the N-benzylpyridinium salt (often precipitates).
-
Hydrogenation: Transfer the salt to an autoclave. Add the catalyst mixture in THF/MeOH (1:1).
-
Conditions: Pressurize to 600 psi H2. Stir at RT for 12–24 h.
-
Workup: Vent H2. Concentrate. Basify with sat. NaHCO3. Extract with DCM.
-
Validation: 1H NMR will show disappearance of aromatic pyridine protons (8.5 ppm region) and appearance of aliphatic multiplets (1.5–3.0 ppm).
Route 2: The Dieckmann Condensation (De Novo Construction)
The "Process Chemistry" Approach
This is the most robust route for generating 4-piperidones , which serve as universal precursors. By reacting a primary amine with an acrylate, followed by cyclization, the ring is built from scratch.
Mechanism Visualization:
Figure 2: The Dieckmann Condensation workflow for de novo piperidine synthesis.
Standard Operating Procedure (Self-Validating): Source: Adapted from Organic Syntheses, Coll. Vol. 4, p.816. [1]
-
Michael Addition: Mix Benzylamine (1.0 mol) and Ethyl Acrylate (2.2 mol) in Ethanol. Reflux 4h. Distill off solvent to obtain the diester oil. Checkpoint: This oil is stable and can be stored.
-
Cyclization: In a dry flask under N2, suspend NaH (2.2 eq) in Toluene. Add the diester dropwise at reflux.
-
Observation: Massive evolution of H2 gas and formation of a solid "cake" (the sodium enolate). Mechanical stirring is mandatory.
-
-
Decarboxylation: Acidify the cake with 6N HCl. Reflux the acidic aqueous solution for 4h (CO2 evolution).
-
Isolation: Cool, basify with NaOH pellets (exothermic!) to pH 12. Extract the oil with Ether.[2][3] Distill.
-
Result: N-Benzyl-4-piperidone. Yields typically >75%.[2][3][4][5]
Route 3: Transition Metal Cross-Coupling
The "Discovery" Approach
Modern drug discovery relies on the modularity of coupling. The availability of N-Boc-4-piperidineboronic acid pinacol ester (4-Bpin) has revolutionized this field, allowing the piperidine to act as the nucleophile in Suzuki couplings.
Challenges:
-
Beta-Hydride Elimination: Pd-alkyl complexes are prone to elimination.
-
Protodeboronation: The C(sp3)-B bond is sensitive.
Optimized Protocol (Suzuki-Miyaura):
-
Reagents: Aryl Bromide (1.0 eq), N-Boc-4-piperidine-Bpin (1.2 eq), Pd(dppf)Cl2·DCM (5 mol%), K2CO3 (3.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1). Note: Water is crucial for the boronate activation.
-
Conditions: Degas vigorously (Argon sparge). Heat to 80-100°C for 4-12h.
-
Why this works: The bidentate 'dppf' ligand has a large bite angle, which speeds up reductive elimination over beta-hydride elimination.
-
Alternative: For sterically demanding substrates, switch to Pd-RuPhos G4 precatalyst.
Route 4: C-H Functionalization (Emerging)
The "Late-Stage" Approach [6]
Recent advances allow for the direct installation of groups at the C4 position of existing piperidines, often utilizing directing groups on the Nitrogen.
-
Method: Pd-catalyzed C-H arylation directed by aminoquinoline amides.
-
Pros: No need for pre-functionalized 4-position.
-
Cons: Requires installation and removal of the directing group (2 extra steps).
-
Key Reference: The work of the Sanford and Yu groups has pioneered these transformations, utilizing directing groups to overcome the inherent deactivate nature of the amine [2].
References
-
McElvain, S. M. (1963). "1-Benzyl-4-piperidone". Organic Syntheses, Coll.[3][7] Vol. 4, p.816.
-
Topczewski, J. J., et al. (2013). "Iridium-catalyzed direct C-H functionalization of piperidines". Chemical Science.
-
Glorius, F., et al. (2011). "Mechanism of the Hydrogenation of Pyridines". Angewandte Chemie Int. Ed.
-
Miyaura, N., Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews.
Sources
Navigating the Synthesis of 4-(Cyclopentyloxy)piperidine Hydrochloride: A Comparative Guide to Reproducibility
For researchers, scientists, and drug development professionals, the reproducibility of synthetic routes is a cornerstone of efficient and reliable research. This guide provides an in-depth technical comparison of the experimental methodologies for the synthesis of 4-(Cyclopentyloxy)piperidine hydrochloride, a valuable building block in medicinal chemistry. By examining the nuances of the Williamson ether synthesis and considering alternative approaches, this document aims to equip researchers with the insights needed to make informed decisions for their synthetic campaigns.
The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, and its functionalization is key to modulating pharmacological activity.[1] The introduction of a cyclopentyloxy group at the 4-position can significantly impact a molecule's lipophilicity and binding interactions. Achieving a consistent and high-yielding synthesis of 4-(Cyclopentyloxy)piperidine hydrochloride is therefore of considerable interest.
The Predominant Path: A Two-Step Approach Via Williamson Ether Synthesis
The most common and logical synthetic route to 4-(Cyclopentyloxy)piperidine hydrochloride involves a two-step sequence:
-
N-protection of 4-hydroxypiperidine: To prevent unwanted side reactions at the piperidine nitrogen, a protecting group is installed. The tert-butyloxycarbonyl (Boc) group is a frequent choice due to its stability and ease of removal.
-
Williamson Ether Synthesis: The protected 4-hydroxypiperidine then undergoes a Williamson ether synthesis with a suitable cyclopentyl electrophile.
-
Deprotection: Finally, the Boc group is removed under acidic conditions to yield the desired hydrochloride salt.
Caption: General synthetic workflow for 4-(Cyclopentyloxy)piperidine hydrochloride.
Experimental Protocol: A Reproducible Williamson Ether Synthesis
The following protocol details a robust method for the synthesis of 4-(Cyclopentyloxy)piperidine hydrochloride, starting from the commercially available N-Boc-4-hydroxypiperidine.
Step 1: Synthesis of tert-butyl 4-(cyclopentyloxy)piperidine-1-carboxylate
-
Rationale: The Williamson ether synthesis requires a strong base to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine, forming a nucleophilic alkoxide. Sodium hydride (NaH) is a powerful, non-nucleophilic base well-suited for this purpose. An aprotic polar solvent like dimethylformamide (DMF) is used to dissolve the reactants and facilitate the SN2 reaction. Cyclopentyl bromide serves as the electrophile.
-
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add cyclopentyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(cyclopentyloxy)piperidine-1-carboxylate.
-
Step 2: Synthesis of 4-(Cyclopentyloxy)piperidine Hydrochloride
-
Rationale: The Boc protecting group is readily cleaved under acidic conditions. A solution of hydrochloric acid in an organic solvent like 1,4-dioxane or diethyl ether is commonly used to precipitate the desired hydrochloride salt directly from the reaction mixture, simplifying purification.
-
Procedure:
-
Dissolve the purified tert-butyl 4-(cyclopentyloxy)piperidine-1-carboxylate (1.0 equivalent) in a minimal amount of a suitable solvent such as 1,4-dioxane or diethyl ether.
-
To this solution, add a saturated solution of hydrochloric acid in 1,4-dioxane or diethyl ether (excess, typically 2-4 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours. A precipitate will form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(Cyclopentyloxy)piperidine hydrochloride as a white to off-white solid.[2]
-
Characterization and Purity Assessment
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Comparative Analysis of Synthetic Methodologies
While the Williamson ether synthesis is a workhorse reaction, its reproducibility can be influenced by several factors. Furthermore, alternative methods exist that may offer advantages in specific contexts.
| Method | Description | Advantages | Disadvantages |
| Williamson Ether Synthesis | SN2 reaction between an alkoxide and an alkyl halide. | Well-established, generally reliable, uses readily available reagents. | Requires a strong base which can be sensitive to moisture and air. Potential for elimination side reactions with secondary alkyl halides. |
| Mitsunobu Reaction | A redox-condensation reaction using triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD). | Proceeds with inversion of stereochemistry. Mild reaction conditions. | Stoichiometric amounts of phosphine oxide and reduced azodicarboxylate byproducts can complicate purification. Reagents are relatively expensive. |
| Catalytic Etherification | Utilizes a catalyst, often a transition metal, to facilitate the ether formation. | Can be more atom-economical and environmentally friendly. May tolerate a wider range of functional groups. | Catalyst development can be required. Reaction conditions may need careful optimization. |
Causality Behind Experimental Choices and Reproducibility
-
Base Selection in Williamson Synthesis: The choice of base is critical. While sodium hydride is effective, other bases like potassium tert-butoxide can also be used. The strength and steric bulk of the base can influence the competition between substitution (ether formation) and elimination (alkene formation), especially if using a secondary cyclopentyl halide. For reproducible results, ensuring the complete dryness of the reagents and solvent is paramount when using hydride bases.
-
Leaving Group on the Cyclopentyl Moiety: Cyclopentyl bromide is a common choice. Using cyclopentyl iodide may increase the reaction rate due to iodide being a better leaving group, but it is also more expensive and potentially less stable. Cyclopentyl tosylate is another excellent alternative, often leading to cleaner reactions.
-
Alternative: The Mitsunobu Reaction: For substrates sensitive to strong bases, the Mitsunobu reaction offers a milder alternative. It proceeds via an alkoxyphosphonium intermediate, avoiding the need for a strong base. However, the stoichiometry of the reagents must be carefully controlled, and the purification to remove triphenylphosphine oxide can be challenging on a large scale. The stereochemical inversion at the alcohol center is a key feature of this reaction, which is important to consider if chiral centers are present.
Caption: Simplified overview of the Mitsunobu reaction pathway.
Data Summary and Comparison
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| Typical Yield | 60-85% | 50-80% |
| Purity (after chromatography) | >98% | >98% |
| Reaction Time | 12-24 hours | 4-12 hours |
| Key Reproducibility Factors | Anhydrous conditions, purity of base and alkyl halide. | Purity of phosphine and azodicarboxylate, precise stoichiometry. |
| Scalability | Generally good, though handling large quantities of NaH requires care. | Challenging due to purification from byproducts. |
Conclusion and Recommendations
For the routine and scalable synthesis of 4-(Cyclopentyloxy)piperidine hydrochloride, the Williamson ether synthesis remains the recommended and most cost-effective method . Its reproducibility is high, provided that careful attention is paid to maintaining anhydrous reaction conditions.
The Mitsunobu reaction serves as a valuable alternative , particularly for small-scale syntheses or when the substrate is incompatible with strongly basic conditions. While potentially offering milder conditions and shorter reaction times, the challenges associated with purification make it less ideal for large-scale production.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including scale, cost, available equipment, and the chemical nature of the starting materials. By understanding the underlying principles and potential pitfalls of each method, researchers can enhance the reproducibility and success of their synthetic endeavors.
References
- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
Sources
Safety Operating Guide
Personal protective equipment for handling 4-(Cyclopentyloxy)piperidine hydrochloride
Part 1: Executive Safety Summary
Treat as: High-Potency Irritant / Potential Corrosive Solid
Handling 4-(Cyclopentyloxy)piperidine hydrochloride requires strict adherence to dust control and contact prevention.[1][2][3][4] While specific toxicological data for this exact derivative may be limited in public registries, structural activity relationships (SAR) with piperidine salts dictate a conservative safety approach.
Immediate Action Required:
-
Stop: Do not handle on an open benchtop.
-
Control: Use a certified chemical fume hood or powder containment enclosure.
-
Protect: Nitrile gloves (double-gloved) and chemical splash goggles are mandatory.
Part 2: Risk Assessment & Mechanism
To ensure safety, we must understand why this compound poses a risk.
The Hydrolysis Hazard (The "HCl" Factor)
As a hydrochloride salt, this compound is prone to hydrolysis upon contact with moisture.
-
Mechanism:
-
Physiological Impact: When the dust contacts mucous membranes (eyes, nasal tract, lungs) or sweaty skin, it dissociates. The resulting acidity (
) causes immediate irritation or chemical burns, while the piperidine moiety may exert systemic toxicity if absorbed.
The Piperidine Core Toxicity
Piperidine derivatives often exhibit pharmacological activity (affecting the central nervous system).
-
Unknown Potency: Without a specific Occupational Exposure Limit (OEL), you must treat this as a Performance-Based Control Band 3 or 4 compound (High Containment).
-
Sensitization: Repeated exposure to piperidine precursors can lead to skin sensitization.
Part 3: Personal Protective Equipment (PPE) Matrix
This system is designed to create multiple barriers between the hazard and the operator.
| Protection Zone | Standard Equipment | Technical Justification |
| Respiratory | primary: Fume Hood (Face Velocity > 0.5 m/s)Secondary: N95 or P100 Respirator | The solid is a lightweight powder. Static charge can cause particle flight. Inhalation causes immediate respiratory tract burning.[5] |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. Goggles seal the eyes against airborne dust and accidental splashes during dissolution. |
| Dermal (Hand) | Double Nitrile Gloves (min 5 mil)Outer glove changed every 30 mins | Nitrile provides excellent resistance to solids. Double gloving prevents micro-perforations from affecting the skin. |
| Body | Lab Coat (Tyvek/Poly-coated preferred) | Standard cotton coats absorb liquids/solids. Poly-coating prevents the salt from migrating through the fabric to the skin. |
Part 4: Operational Workflows
Experiment 1: Safe Weighing & Solubilization
Objective: Transfer solid to solution without generating airborne dust.
-
Preparation:
-
Place a disposable balance draft shield or static-dissipative mat inside the fume hood.
-
Pre-weigh the solvent container (closed) to avoid open-air balancing of liquids.
-
-
Weighing:
-
Use an anti-static gun on the spatula and weighing boat before touching the powder. Piperidine salts are often hygroscopic and static-prone.
-
Technique: Transfer locally. Do not lift the spatula high above the boat.
-
-
Dissolution:
-
Add the solid to the solvent, not solvent to solid, to minimize splash risk.
-
Caution: Dissolution of HCl salts can be slightly exothermic. Ensure the receiving vessel is capable of handling mild heat.
-
Experiment 2: Spill Cleanup (Solid)
Objective: Remove contaminant without aerosolizing it.
-
Isolate: Mark the area. Do not use compressed air or brushes (creates dust).
-
Neutralize/Dampen: Cover the spill gently with a paper towel soaked in an inert solvent (e.g., heptane or isopropyl alcohol) to wet the powder.
-
Collect: Wipe up the wet slurry.
-
Dispose: Place in a hazardous waste bag labeled "Toxic Solid - Organic Basic Salt."
Part 5: Decision Logic & Visualization
The following diagram outlines the critical decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.
Figure 1: Operational safety decision tree for handling piperidine salts, distinguishing between solid and solution phase risks.
Part 6: Emergency Response Data
| Scenario | Immediate Action | Medical Follow-up |
| Eye Contact | Flush immediately for 15 minutes . Hold eyelids open. | Seek ophthalmologist immediately (HCl burns can be delayed). |
| Skin Contact | Brush off dry powder gently, then wash with soap and water. | Monitor for redness/blistering for 24 hours. |
| Inhalation | Move to fresh air.[2][6][7][8] If breathing is difficult, give oxygen. | Monitor for pulmonary edema (fluid in lungs). |
References
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134). United States Department of Labor. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US); 2011. Available at: [Link]
-
PubChem. Compound Summary for Piperidine Hydrochloride (CAS 6091-44-7). National Center for Biotechnology Information. (Used as SAR Analog). Available at: [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. carlroth.com [carlroth.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
